Product packaging for N-Cyclopropylformamide(Cat. No.:CAS No. 58644-54-5)

N-Cyclopropylformamide

Cat. No.: B143999
CAS No.: 58644-54-5
M. Wt: 85.1 g/mol
InChI Key: AWQVKAURKXXOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Cyclopropylformamide (CAS 58644-54-5) is a versatile chemical intermediate with a molecular formula of C4H7NO and a molecular weight of 85.10 g/mol . This compound is primarily used in organic synthesis as a key building block for incorporating the cyclopropyl group into target molecules . In pharmaceutical research, it plays a significant role in the development of novel active compounds. For instance, it serves as a critical scaffold in the design of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5), which is a promising target for treating traumatic brain injury and psychiatric disorders . The cyclopropyl moiety is valued for its ability to influence the conformation and metabolic stability of drug candidates. Additionally, this compound is utilized in the synthesis of agrochemicals, such as fungicides and herbicides, contributing to the discovery of new crop protection agents . It also functions as a versatile reagent in the preparation of various heterocyclic compounds essential in medicinal chemistry and material science . This product is classified as a dangerous good (UN 1993, Class 3) and has the hazard statement H225 for highly flammable liquid and vapor . It is offered with a purity of ≥98% and should be stored sealed in a dry environment at room temperature . This product is for research and further manufacturing use only, not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B143999 N-Cyclopropylformamide CAS No. 58644-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVKAURKXXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573112
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58644-54-5
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropylformamide (CAS 58644-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylformamide is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopropyl ring attached to a formamide group, imparts unique conformational and electronic properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The cyclopropyl group, a common motif in drug design, can influence a molecule's metabolic stability, potency, and binding affinity. This guide provides a detailed overview of the core physicochemical properties of this compound, offering crucial data for its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many of the listed properties are based on computational models due to a lack of extensive published experimental studies.

PropertyValueSource TypeReference
Identifiers
CAS Number58644-54-5-[1]
Molecular FormulaC₄H₇NO-[1][2]
IUPAC NameThis compound-[2]
SMILESO=CNC1CC1-[1]
Molecular Properties
Molecular Weight85.10 g/mol Computed[1][2]
Exact Mass85.052763847 DaComputed[2]
Monoisotopic Mass85.052763847 DaComputed[2]
Topological Properties
Topological Polar Surface Area (TPSA)29.1 ŲComputed[1][2]
Heavy Atom Count6Computed[2]
Rotatable Bond Count1Computed[2]
Hydrogen Bond Donor Count1Computed[1][2]
Hydrogen Bond Acceptor Count1Computed[1][2]
Predicted Properties
logP (Octanol-Water Partition Coefficient)-0.1052Computed[1]
pKa (Acid Dissociation Constant)Data not readily available-
Physical Properties
Boiling PointData not readily available-
Melting PointData not readily available-
DensityData not readily available-

Experimental Protocols

Protocol for Determining Aqueous Solubility

The solubility of an amide in aqueous solution can be determined using the shake-flask method, a standard technique for assessing the solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.

    • Centrifuge the sample to further separate the solid and liquid phases.

  • Quantification:

    • Carefully extract a known volume of the clear, saturated supernatant.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol for Determining the Octanol-Water Partition Coefficient (logP)

The logP value, a measure of a compound's lipophilicity, is critical in drug development for predicting absorption and distribution. The shake-flask method is a common approach for its experimental determination.

  • Preparation of Phases:

    • Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

    • Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning:

    • Add a known volume of the stock solution to a separation funnel containing known volumes of both the water and n-octanol phases.

    • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of this compound in each phase using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and conceptual frameworks relevant to this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Characterization Cyclopropylamine Cyclopropylamine Reaction Formylation Reaction (Solvent, Heat) Cyclopropylamine->Reaction FormylatingAgent Formylating Agent (e.g., Ethyl Formate) FormylatingAgent->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Distillation or Chromatography) Concentration->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Product This compound Characterization->Product

Caption: Plausible synthetic workflow for this compound.

SolubilityDetermination Start Start: Excess Amide + Water Equilibration Agitate at Constant Temp (e.g., 24-48h) Start->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Sampling Sample Supernatant Separation->Sampling Analysis Quantify Concentration (HPLC or qNMR) Sampling->Analysis Result Result: Aqueous Solubility Analysis->Result DrugDiscoveryRelevance cluster_properties Physicochemical Properties cluster_implications Implications in Drug Discovery Compound This compound (CAS 58644-54-5) MW Molecular Weight (85.10 g/mol) Compound->MW logP logP (~ -0.1) Compound->logP TPSA TPSA (29.1 Ų) Compound->TPSA HBD_HBA H-Bond Donors/Acceptors (1/1) Compound->HBD_HBA Solubility Solubility & Dissolution MW->Solubility Permeability Membrane Permeability MW->Permeability logP->Solubility logP->Permeability Metabolism Metabolic Stability logP->Metabolism TPSA->Permeability HBD_HBA->Solubility Binding Target Binding HBD_HBA->Binding

References

Synthesis of N-Cyclopropylformamide from Cyclopropylamine and Formic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-cyclopropylformamide, a valuable building block in medicinal chemistry and drug development, from the reaction of cyclopropylamine and formic acid. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate the efficient and reliable synthesis of this important chemical intermediate.

Introduction

This compound is a key synthetic intermediate due to the prevalence of the cyclopropylamine moiety in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The formamide functional group serves as a versatile precursor for further chemical transformations. The direct formylation of cyclopropylamine using formic acid represents a straightforward, atom-economical, and scalable approach to this valuable compound. This guide will explore the primary methods for this transformation, focusing on practical and efficient laboratory-scale synthesis.

Reaction Pathway and Mechanism

The synthesis of this compound from cyclopropylamine and formic acid proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the final formamide product. The reaction is typically facilitated by heat, and in some protocols, by the removal of water to drive the equilibrium towards the product.

Experimental Protocols

Two primary, reliable methods for the synthesis of this compound from cyclopropylamine and formic acid are presented below. These protocols are adapted from established general procedures for the N-formylation of primary amines.[1][2]

Method A: Toluene-Azeotropic Reflux

This classic method utilizes toluene as a solvent to azeotropically remove the water byproduct, thus driving the reaction to completion.[1]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclopropylamine (1.0 eq).

  • Add toluene to the flask to create a solution with a concentration of approximately 0.5-1.0 M.

  • Add 85% aqueous formic acid (1.0-1.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the toluene under reduced pressure. The resulting crude this compound is often of sufficient purity for many applications.

  • If further purification is required, the residue can be purified by silica gel column chromatography.

Method B: Solvent-Free Neat Reaction

This environmentally friendly method avoids the use of organic solvents, simplifying the work-up procedure.[2]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropylamine (1.0 eq) and formic acid (1.5-2.0 eq).

  • Heat the neat mixture to 60-70 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The excess formic acid can be removed under reduced pressure. The crude product can be used directly or purified by distillation or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
CyclopropylamineC₃H₇N57.09~500.824
Formic AcidCH₂O₂46.03100.81.220
This compoundC₄H₇NO85.10Not readily availableNot readily available

Table 2: Comparison of Synthetic Protocols

ParameterMethod A: Toluene-Azeotropic RefluxMethod B: Solvent-Free Neat Reaction
Solvent TolueneNone
Formic Acid (eq) 1.0 - 1.21.5 - 2.0
Temperature Reflux (~111 °C)60 - 70 °C
Reaction Time 4 - 9 hours2 - 6 hours
Work-up Solvent evaporationRemoval of excess formic acid
Expected Yield > 90% (based on typical primary amines)[1]> 90% (based on typical primary amines)[2]
Purity of Crude Generally highGenerally high
Notes Dean-Stark trap required to remove waterGreener, simpler work-up

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The expected spectroscopic data are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Formyl Proton (CHO): ~8.0-8.2 ppm (singlet). Cyclopropyl Methine Proton (CH): ~2.6-2.8 ppm (multiplet). Cyclopropyl Methylene Protons (CH₂): ~0.4-0.8 ppm (multiplets). Amide Proton (NH): Broad signal, chemical shift can vary.
¹³C NMR Carbonyl Carbon (C=O): ~160-165 ppm. Cyclopropyl Methine Carbon (CH): ~22-26 ppm. Cyclopropyl Methylene Carbons (CH₂): ~5-10 ppm.
IR Spectroscopy N-H Stretch: ~3250-3350 cm⁻¹ (broad). C=O Stretch (Amide I): ~1650-1680 cm⁻¹ (strong). N-H Bend (Amide II): ~1520-1550 cm⁻¹.
Mass Spectrometry [M]+: m/z = 85. [M+H]+: m/z = 86.

Mandatory Visualizations

Workflow for the Synthesis of this compound

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclopropylamine Cyclopropylamine Mix Mixing Cyclopropylamine->Mix FormicAcid Formic Acid FormicAcid->Mix Heat Heating / Reflux Mix->Heat Toluene or Neat Evaporation Solvent/Excess Reactant Removal Heat->Evaporation Cooling Purification Purification (if necessary) Evaporation->Purification Product This compound Evaporation->Product If sufficiently pure Purification->Product

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from cyclopropylamine and formic acid is a robust and efficient transformation that can be accomplished through straightforward and scalable methods. Both the toluene-azeotropic reflux and the solvent-free neat reaction protocols offer high yields and produce a product of generally high purity. This technical guide provides the necessary details for researchers and professionals to confidently and successfully perform this important synthesis in a laboratory setting. The choice between the presented methods will depend on specific experimental constraints and environmental considerations.

References

N-Cyclopropylformamide spectroscopic data (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclopropylformamide. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, the data presented herein is a predicted profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a reference for the anticipated spectroscopic characteristics of this compound, aiding in its identification and characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges for the functional groups present in the molecule, namely a cyclopropyl ring and a secondary amide.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH)2.6 - 2.8m-
H-2, H-2' (CH₂)0.6 - 0.8m-
H-3, H-3' (CH₂)0.4 - 0.6m-
H-4 (NH)7.5 - 8.5br s-
H-5 (CHO)8.0 - 8.2s-

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH)22 - 26
C-2, C-3 (CH₂)5 - 10
C-4 (C=O)160 - 165
Predicted IR Data

Table 3: Predicted Infrared Absorption Frequencies for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3250 - 3400Medium, sharp
C-H Stretch (cyclopropyl)3000 - 3100Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1515 - 1570Strong
C-N Stretch1200 - 1300Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound.

IonPredicted m/zDescription
[M]⁺85Molecular Ion
[M-CHO]⁺56Loss of the formyl group
[C₃H₅N]⁺55Cyclopropylamine fragment
[C₃H₅]⁺41Cyclopropyl fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio. The data is then processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.2. ¹³C NMR Spectroscopy A more concentrated sample of this compound (typically 20-50 mg) is dissolved in approximately 0.6 mL of a deuterated solvent. The spectrum is recorded on the same NMR spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. A relaxation delay of 1-2 seconds is used to ensure proper signal integration for all carbon environments.

Infrared (IR) Spectroscopy

For a liquid sample, a drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Thin_Film Prepare Thin Film or KBr Pellet Sample->Thin_Film Dilution Dilute in Volatile Solvent Sample->Dilution NMR NMR Dissolution->NMR IR IR Thin_Film->IR MS MS Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General Spectroscopic Analysis Workflow.

N-Cyclopropylformamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of N-Cyclopropylformamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound in common organic solvents. A comprehensive search of scientific literature and chemical databases for quantitative solubility data for this compound revealed a lack of specific numerical values. Qualitative information suggests it is slightly soluble in chloroform and methanol. In the absence of a comprehensive dataset, this document provides a framework for the systematic determination and presentation of such data. It includes a standardized template for data collection, a detailed experimental protocol for solubility determination using the shake-flask method, and visualizations to illustrate the experimental workflow and theoretical solubility relationships. This guide is intended to be a foundational resource for researchers requiring this data for their work in areas such as reaction chemistry, formulation development, and purification processes.

Introduction

This compound is a chemical compound of interest in various fields of chemical research and development. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, and formulation. Solubility data informs the choice of solvents for reactions, crystallizations, and chromatographic separations, and is a key parameter in the design of liquid formulations. This guide provides a standardized approach to generating and documenting this critical data.

Solubility Data of this compound

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Analytical Method
MethanolAlcohol (Polar Protic)25Data not availableHPLC, GC, NMR
EthanolAlcohol (Polar Protic)25Data not availableHPLC, GC, NMR
IsopropanolAlcohol (Polar Protic)25Data not availableHPLC, GC, NMR
AcetoneKetone (Polar Aprotic)25Data not availableHPLC, GC, NMR
Ethyl AcetateEster (Polar Aprotic)25Data not availableHPLC, GC, NMR
Diethyl EtherEther (Nonpolar)25Data not availableHPLC, GC, NMR
TolueneHydrocarbon (Nonpolar)25Data not availableHPLC, GC, NMR
HexaneHydrocarbon (Nonpolar)25Data not availableHPLC, GC, NMR
ChloroformHalogenated (Polar)25Slightly SolubleHPLC, GC, NMR
Dimethyl Sulfoxide (DMSO)Sulfoxide (Polar Aprotic)25Data not availableHPLC, GC, NMR
N,N-Dimethylformamide (DMF)Amide (Polar Aprotic)25Data not availableHPLC, GC, NMR

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately weigh the filtered sample.

    • Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in g/100 mL or mg/mL.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Figure 1: Experimental Workflow for Solubility Determination A 1. Preparation Add excess this compound to solvent B 2. Equilibration Shake at constant temperature (24-72h) A->B C 3. Settling Allow excess solid to sediment B->C D 4. Sampling & Filtration Withdraw supernatant and filter C->D E 5. Analysis Quantify concentration (e.g., HPLC) D->E F 6. Data Calculation Determine solubility E->F

Figure 1: Experimental Workflow for Solubility Determination

4.2. Theoretical Solubility Relationships

The solubility of a solute is governed by the principle of "like dissolves like." this compound, with its amide group, is a polar molecule. The following diagram illustrates the expected trend of its solubility in different classes of organic solvents.

G Figure 2: Expected Solubility Trends of this compound cluster_0 Solvent Classes cluster_1 Expected Solubility A Polar Protic (e.g., Methanol, Ethanol) High High Solubility A->High H-bonding B Polar Aprotic (e.g., Acetone, DMSO, DMF) Moderate Moderate to High Solubility B->Moderate Dipole-dipole interactions C Nonpolar (e.g., Hexane, Toluene) Low Low Solubility C->Low Weak van der Waals forces

Figure 2: Expected Solubility Trends of this compound

N-Cyclopropylformamide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the melting and boiling points of N-Cyclopropylformamide (CAS No. 58644-54-5). Due to a notable absence of experimentally determined data in publicly accessible literature, this document presents predicted values alongside generalized, standard protocols for the experimental determination of these crucial physical properties. This information is vital for the compound's application in research, particularly in medicinal chemistry and materials science, where such parameters are critical for reaction condition optimization, purification, and formulation development.

Physicochemical Data Summary

The available quantitative data for this compound's melting and boiling points are limited. The following table summarizes the currently available information, highlighting the distinction between predicted and experimental values.

PropertyValueData Type
Melting Point No experimental data available-
Boiling Point 227.2 ± 7.0 °CPredicted

Experimental Protocols

While specific experimental procedures for this compound are not detailed in the reviewed literature, the following represents standard and widely accepted methodologies for determining the melting and boiling points of organic compounds, which are fully applicable to this substance.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid for a small sample heated in a capillary tube.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (crystalline solid)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry, purified this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample is heated at a rapid rate initially to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range (onset to final) is reported.

Boiling Point Determination (Microscale Method)

This technique is suitable for small quantities of liquid and observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or similar oil bath setup

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

  • Assembly: A capillary tube, sealed at one end, is placed into the test tube with the open end down. The test tube is then attached to a thermometer with the sample bulb level with the thermometer bulb.

  • Heating: The entire assembly is immersed in an oil bath within a Thiele tube. The oil is heated gradually.

  • Observation:

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature above its boiling point.

    • The heat source is then removed, and the oil bath is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a synthesized compound like this compound.

A Synthesis of This compound B Purification (e.g., Distillation, Crystallization) A->B C Characterization B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Spectroscopic Analysis (NMR, IR, MS) C->F G Data Compilation and Reporting D->G E->G F->G

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Unraveling the Conformational Landscape of N-Cyclopropylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and conformational preferences of N-Cyclopropylformamide, a molecule of interest in medicinal chemistry and materials science. By integrating experimental data from microwave spectroscopy with high-level quantum chemical calculations, we provide a comprehensive overview of its structural parameters and the energetic landscape of its various conformers.

Introduction

This compound (C₃H₅NHCHO) is a secondary amide featuring a cyclopropyl ring attached to the nitrogen atom of a formamide group. This unique combination gives rise to a complex conformational landscape governed by the interplay of steric and electronic effects, including rotational isomerism around the C(ring)-N and C-N bonds. Understanding these conformational preferences is crucial for elucidating its chemical reactivity, biological activity, and potential applications in drug design.

This guide summarizes the key findings from a seminal study by Samdal, Møllendal, and Guillemin, which employed a powerful combination of microwave spectroscopy and quantum chemical calculations to characterize the cis and trans isomers of this compound and their respective conformers.

Conformational Isomers of this compound

This compound can exist as two primary isomers: cis and trans, referring to the arrangement of the cyclopropyl group and the formyl hydrogen atom relative to the C-N amide bond. Furthermore, rotation around the C(ring)-N bond leads to different rotamers for each isomer.

Quantum chemical calculations at the MP2/cc-pVTZ and CCSD/cc-pVTZ levels of theory have identified three stable conformers:

  • Cis I: A conformer of the cis isomer where the amide group is predicted to be planar and bisects the cyclopropyl ring.[1][2]

  • Cis II: A more stable conformer of the cis isomer.[1][2]

  • Trans: The single stable conformer of the trans isomer.[1][2]

The relative energies and key dihedral angles defining these conformers are detailed in the sections below. The logical relationship and energetic hierarchy of these conformers are illustrated in the following diagram.

G cluster_cis cis-N-Cyclopropylformamide Cis I Cis I Cis II Cis II Cis I->Cis II Lower Energy Trans Trans Cis II->Trans ~ Same Energy

Figure 1: Conformational landscape of this compound.

Experimental and Computational Methodologies

The characterization of this compound's conformers relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocol: Microwave Spectroscopy

The experimental investigation of this compound was conducted using microwave spectroscopy in the 31–123 GHz spectral region at room temperature.[1][2]

Workflow:

cluster_workflow Microwave Spectroscopy Workflow synthesis Synthesis of this compound purification Purification synthesis->purification sample_prep Introduction into Spectrometer purification->sample_prep data_acq Microwave Spectra Acquisition (31-123 GHz) sample_prep->data_acq analysis Spectral Assignment and Analysis data_acq->analysis results Determination of Rotational and Centrifugal Distortion Constants analysis->results

Figure 2: Experimental workflow for microwave spectroscopy.

The spectra of the ground and several vibrationally excited states were assigned for the Cis II and Trans conformers.[1][2] The spectrum for Cis I was not observed, likely due to its lower population at room temperature.[1][2]

Computational Protocol: Quantum Chemical Calculations

To complement the experimental data, ab initio calculations were performed using the Gaussian program package.

Methodology:

  • Methods: Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with Singles and Doubles (CCSD).[1][2]

  • Basis Set: Correlation-consistent polarized valence triple-zeta (cc-pVTZ).[1][2]

These calculations provided optimized geometries, rotational constants, centrifugal distortion constants, and relative energies for the different conformers of this compound.

Molecular Structure and Quantitative Data

The combination of microwave spectroscopy and quantum chemical calculations has yielded a wealth of quantitative data on the molecular structure and energetics of this compound's conformers.

Conformational Energies and Dihedral Angles

The relative energies of the conformers and the key H−C(ring)−N−H dihedral angle, which defines the rotation around the C(ring)-N bond, are summarized below.

ConformerComputational MethodRelative Energy (kJ/mol)H−C(ring)−N−H Dihedral Angle (°)
Cis I MP2/cc-pVTZ8.610.0
CCSD/cc-pVTZ8-90.0[1]
Cis II MP2/cc-pVTZ0.092.9
CCSD/cc-pVTZ~093.0[1]
Trans MP2/cc-pVTZ~080.4
CCSD/cc-pVTZ~079.9[1]

Note: The MP2 and CCSD methods predict practically the same energy for the Trans and Cis II conformers.[1][2]

Rotational and Centrifugal Distortion Constants

The experimentally determined and computationally predicted rotational and centrifugal distortion constants provide a rigorous basis for the identification and characterization of the Cis II and Trans conformers.

Table 2: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational State of Cis II-N-Cyclopropylformamide

ParameterExperimentalCCSD/cc-pVTZMP2/cc-pVTZ
Rotational Constants (MHz)
A7899.932(11)7965.77886.0
B2908.7905(44)2893.32891.1
C2270.8124(40)2253.92254.4
Quartic Centrifugal Distortion Constants (kHz)
ΔJ0.366(14)-0.449
ΔJK-1.13(12)--1.48
ΔK4.88(33)-5.08
δJ0.076(11)-0.106
δK0.82(41)-1.14

Table 3: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational State of Trans-N-Cyclopropylformamide

ParameterExperimentalCCSD/cc-pVTZMP2/cc-pVTZ
Rotational Constants (MHz)
A8519.8641(16)8593.28497.5
B2728.0069(53)2717.32712.9
C2210.1550(50)2196.42197.8
Quartic Centrifugal Distortion Constants (kHz)
ΔJ0.407(11)-0.463
ΔJK-2.05(11)--2.18
ΔK7.93(30)-7.63
δJ0.089(10)-0.111
δK1.34(32)-1.63

The experimental and CCSD rotational constants show satisfactory agreement.[1][2] However, the MP2 values for the quartic centrifugal distortion constants are in relatively poor agreement with the experimental counterparts.[1][2]

Key Structural Parameters

The CCSD/cc-pVTZ calculations provide insights into the key bond lengths of the different conformers.

BondConformerBond Length (pm)
C=OCis I120.9
Cis II121.0
Trans121.1
C-NCis I135.8
Cis II135.9
Trans135.7
C1-C3 (cyclopropyl)Cis I151.5
Cis II150.7
Trans150.5
C1-C2 / C2-C3 (cyclopropyl)Cis I149.8
Cis II150.2 - 150.5
Trans150.1 - 150.4

The amide moiety is predicted to be planar in Cis I and slightly nonplanar in Cis II and Trans.[1][2]

Conclusion

The molecular structure and conformational properties of this compound have been elucidated through a powerful combination of microwave spectroscopy and quantum chemical calculations. The study reveals the existence of three stable conformers, with the Cis II and Trans forms being nearly isoenergetic and significantly more stable than the Cis I conformer. The detailed quantitative data on rotational constants, centrifugal distortion constants, and structural parameters provide a robust foundation for future studies on the chemical and biological properties of this intriguing molecule. This comprehensive understanding of its conformational landscape is invaluable for researchers in medicinal chemistry and materials science seeking to leverage the unique properties of the cyclopropyl group in novel molecular designs.

References

N-Cyclopropylformamide: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylformamide is a chemical intermediate of increasing interest in organic synthesis and pharmaceutical development. Its unique structural motif, combining a reactive formamide group with a strained cyclopropyl ring, imparts specific properties to target molecules. However, these same features can also be susceptible to degradation, impacting purity, potency, and safety. This technical guide provides a comprehensive overview of the known and potential chemical stability challenges of N--Cyclopropylformamide and outlines best practices for its storage and handling.

Due to the limited availability of specific public data on the stability of this compound, this document synthesizes information from chemical supplier recommendations, general principles of chemical stability, and data on structurally related compounds. The experimental protocols provided are generalized templates based on industry best practices and regulatory guidelines for forced degradation studies.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, proper storage is paramount. The following conditions are recommended based on information from various chemical suppliers.

ParameterRecommendationRationale
Temperature -20°C or 2-8°C[1]Minimizes the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Nitrogen)[1]Protects against oxidative and moisture-mediated degradation.
Container Tightly sealed, light-resistant containerPrevents exposure to moisture, oxygen, and light.
Environment Dry, well-ventilated area away from heat, sparks, and open flamesThis compound may be flammable.

Chemical Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is influenced by its functional groups: the amide linkage and the cyclopropyl ring. Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods.

Hydrolytic Degradation

Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The strained cyclopropyl ring adjacent to the nitrogen atom may influence the rate and mechanism of this degradation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding cyclopropylamine and formic acid.

  • Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to cyclopropylamine and formate.

A study on a complex molecule containing a cyclopropyl amine moiety (GSK2879552) demonstrated that this functional group is susceptible to hydrolytic degradation under high pH conditions[2]. This suggests that the cyclopropylamine portion of this compound could also be a point of instability, particularly in alkaline environments.

NCF This compound H2O_H H₂O / H⁺ NCF->H2O_H H2O_OH H₂O / OH⁻ NCF->H2O_OH Cyclopropylamine Cyclopropylamine H2O_H->Cyclopropylamine Acidic Hydrolysis FormicAcid Formic Acid H2O_H->FormicAcid H2O_OH->Cyclopropylamine Basic Hydrolysis Formate Formate H2O_OH->Formate

Caption: Plausible hydrolytic degradation pathways of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. While the formamide group is relatively stable to oxidation, the N-H bond and the cyclopropyl ring could be potential sites of oxidative attack, leading to a variety of degradation products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Although specific data for this compound is unavailable, compounds with amide functionalities can undergo photodegradation. The stability of the cyclopropyl ring under photolytic stress should also be considered.

Thermal Degradation

Elevated temperatures can accelerate degradation reactions. The stability of this compound at high temperatures is not well-documented in publicly available literature. Potential thermal degradation pathways could involve cleavage of the amide bond or rearrangement of the cyclopropyl ring.

Recommended Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines.

Start This compound Sample Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Data Evaluation: - Identify Degradants - Elucidate Pathways - Method Validation Analysis->Data

Caption: General workflow for a forced degradation study of this compound.

General Procedure for Forced Degradation
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject the sample solutions to the stress conditions outlined in the table below. Include a control sample stored under normal conditions for comparison.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: For acidic and basic stress samples, neutralize the solution before analysis. For oxidative stress, the reaction may need to be quenched.

  • Analysis: Analyze the stressed samples and the control using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).

Recommended Forced Degradation Conditions
Stress ConditionProposed Experimental SetupData to be Collected
Acidic Hydrolysis 0.1 M HCl at 60°CPercentage of this compound remaining, formation of new peaks (degradants), mass-to-charge ratio (m/z) of degradants.
Basic Hydrolysis 0.1 M NaOH at 60°CPercentage of this compound remaining, formation of new peaks (degradants), m/z of degradants.
Oxidative Degradation 3% H₂O₂ at room temperaturePercentage of this compound remaining, formation of new peaks (degradants), m/z of degradants.
Thermal Degradation Solid-state sample at 80°CAppearance, percentage of this compound remaining (after dissolution), formation of new peaks.
Photostability Exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²)Appearance, percentage of this compound remaining, formation of new peaks.

Development of Stability-Indicating Analytical Methods

A crucial aspect of assessing chemical stability is the use of a validated stability-indicating analytical method. This method must be able to separate the intact this compound from its potential degradation products and any process-related impurities.

Key characteristics of a stability-indicating method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For this compound, a reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) would be a suitable starting point for method development. Detection by both UV and mass spectrometry is highly recommended to aid in the identification of degradation products.

Conclusion

References

A Comprehensive Technical Review of Synthesis Methods for N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for producing N-Cyclopropylformamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details several effective methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.

Formylation of Cyclopropylamine with Formic Acid

A direct and classical approach to this compound involves the reaction of cyclopropylamine with formic acid. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule. To drive the reaction to completion, the water is typically removed azeotropically.

Experimental Protocol

A mixture of cyclopropylamine (1.0 eq.) and 85% aqueous formic acid (1.0-1.2 eq.) in toluene is heated under reflux using a Dean-Stark apparatus for 4-9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to yield the crude this compound, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cyclopropylamine (1.0 eq) 85% Formic Acid (1.0-1.2 eq) Toluene Apparatus Round-bottom flask Dean-Stark trap Reflux condenser Reactants->Apparatus Charge Heat Heat to reflux Apparatus->Heat Monitor Monitor by TLC (4-9 h) Heat->Monitor Evaporate Evaporate solvent Monitor->Evaporate Purify Column chromatography (if necessary) Evaporate->Purify Product This compound Purify->Product Yields

Figure 1: Experimental workflow for the formylation of cyclopropylamine using formic acid.
Quantitative Data

AmineFormic Acid (eq.)SolventReaction Time (h)Yield (%)
Benzylamine1.2Toluene498
n-Hexylamine1.2Toluene694

Data adapted from analogous reactions.

Formylation using Acetic Formic Anhydride (AFA)

A highly efficient method for N-formylation utilizes acetic formic anhydride (AFA), which is typically generated in situ from formic acid and acetic anhydride. AFA is a potent formylating agent that reacts rapidly with amines, even at low temperatures, to produce N-formamides in high yields.[1] The formyl group is selectively transferred due to the higher electrophilicity and lower steric hindrance of the formyl carbonyl carbon compared to the acetyl carbonyl carbon.[1]

Experimental Protocol

In situ Preparation of Acetic Formic Anhydride: In a flask, an excess of formic acid (e.g., 3-5 eq.) is cooled in an ice bath. Acetic anhydride (1.5-2.5 eq.) is then slowly added with stirring, maintaining the temperature below 10 °C. The mixture is stirred for 15-30 minutes to ensure the complete formation of AFA.

Formylation Reaction: The primary amine, cyclopropylamine (1.0 eq.), is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled to 0 °C. The freshly prepared AFA solution is then added slowly to the amine solution. The reaction is typically rapid and can be monitored by TLC.

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-formylated product. Purification can be performed by recrystallization or column chromatography if needed.

G cluster_AFA AFA Preparation (in situ) cluster_Formylation Formylation cluster_Workup Work-up & Purification Reagents_AFA Formic Acid Acetic Anhydride Conditions_AFA 0-10 °C, 15-30 min Reagents_AFA->Conditions_AFA Reaction Add AFA solution at 0 °C Conditions_AFA->Reaction Amine Cyclopropylamine in anhydrous solvent Amine->Reaction Quench Saturated NaHCO₃ Reaction->Quench Extract Extract with solvent Quench->Extract Dry Dry over Na₂SO₄/MgSO₄ Extract->Dry Isolate Evaporate solvent Dry->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Product This compound Purify->Product Yields

Figure 2: Experimental workflow for N-formylation using in situ generated Acetic Formic Anhydride.
Quantitative Data

This method is known for its high efficiency and broad substrate scope, providing near-quantitative yields for many primary and secondary amines.[1]

Amine TypeReaction TimeYield (%)
Primary Aliphatic< 15 min97-100
Primary Aromatic< 15 min98-100
Secondary Aliphatic< 15 min97-100

Data represents typical yields for the N-formylation of various amines using AFA.[1]

Formylation using Ethyl Formate

The use of ethyl formate as a formylating agent offers a simple, cost-effective, and often catalyst- and solvent-free method for the synthesis of formamides. The reaction generally involves heating the amine with an excess of ethyl formate.

Experimental Protocol

In a reaction vial equipped with a stir bar, cyclopropylamine (1.0 eq.) is mixed with an excess of ethyl formate (e.g., 3.0 eq.). The mixture is stirred at 60 °C until the reaction is complete, as monitored by TLC. Upon completion, the excess ethyl formate is removed under reduced pressure to yield the this compound product, which can be used in the next step without further purification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Reactants Cyclopropylamine (1.0 eq) Ethyl Formate (3.0 eq) Vial Reaction vial with stir bar Reactants->Vial Heat Heat to 60 °C Vial->Heat Monitor Monitor by TLC Heat->Monitor Evaporate Remove excess ethyl formate in vacuo Monitor->Evaporate Product This compound Evaporate->Product Yields

Figure 3: Experimental workflow for the formylation of cyclopropylamine using ethyl formate.
Quantitative Data

This method provides moderate to excellent yields for a variety of amines.

AmineFormylating AgentConditionsYield (%)
AnilineFormic Acid/Ethyl Formate60 °C, catalyst-free83-97
BenzylamineFormic Acid/Ethyl Formate60 °C, catalyst-free91-93
n-HexylamineFormic Acid/Ethyl Formate60 °C, catalyst-free68-94

Data from a study on catalyst- and solvent-free N-formylation.

Catalytic Formylation with Carbon Dioxide

Modern synthetic approaches focus on sustainable and environmentally benign methods. The catalytic formylation of amines using carbon dioxide (CO₂) as a C1 source and a reducing agent, such as a hydrosilane, represents a "green" alternative. These reactions can sometimes be performed under catalyst-free conditions, where the solvent plays a crucial role in promoting the reaction.

General Signaling Pathway

The reaction is believed to proceed through the activation of the N-H bond of the amine and the Si-H bond of the hydrosilane, followed by the insertion of CO₂ to form a silyl carbamate intermediate. This intermediate then undergoes further reaction to yield the N-formylated product.

G Amine R-NH₂ (Cyclopropylamine) Intermediate Silyl Carbamate Intermediate Amine->Intermediate Silane R'₃SiH Silane->Intermediate CO2 CO₂ CO2->Intermediate Formamide R-NHCHO (this compound) Intermediate->Formamide

Figure 4: Simplified signaling pathway for the catalytic formylation of an amine with CO₂ and a hydrosilane.
Quantitative Data

The yields for this method are highly dependent on the specific amine, catalyst, reducing agent, and reaction conditions. Recent studies have reported good to excellent yields for various amines.[2][3]

Conclusion

Multiple effective methods are available for the synthesis of this compound, each with its own advantages. The choice of method will depend on factors such as the desired scale, available reagents, and equipment. For laboratory-scale synthesis, formylation with acetic formic anhydride offers high yields and short reaction times. The use of formic acid with azeotropic water removal is a robust and straightforward alternative. For a more environmentally friendly and cost-effective approach, formylation with ethyl formate or catalytic formylation with carbon dioxide are promising options. Researchers and drug development professionals can leverage the information provided in this guide to optimize the synthesis of this important chemical intermediate.

References

N-Cyclopropylformamide: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides a comprehensive overview of the health and safety information available for N-Cyclopropylformamide (CAS No. 58644-54-5). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes general safety principles for handling flammable and potentially hazardous chemicals.

Chemical and Physical Properties

PropertyValueSource
Chemical Abstracts Service (CAS) Number 58644-54-5[1][2]
Molecular Formula C₄H₇NO[1][2]
Molecular Weight 85.10 g/mol [1][2]
Storage Temperature Sealed in dry, room temperature.[3]

Note: The majority of detailed physical properties such as boiling point, melting point, and flash point found in general safety data sheets refer to related compounds like N,N-Dimethylformamide and not specifically to this compound.

Hazard Identification and Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids🔥DangerH225: Highly flammable liquid and vapor.[1]

It is important to note that some sources may list other potential hazards, but these are not consistently reported and may be based on data from structurally related compounds.

Toxicological Information

Specific toxicological data for this compound, such as LD50 (median lethal dose) and LC50 (median lethal concentration), are not available in the reviewed literature.[4][5][6] The toxicological properties have not been fully investigated.[4] Therefore, it should be handled with the appropriate caution afforded to all novel chemical entities. General toxicological information for formamide-related compounds suggests potential for skin and eye irritation.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological or safety evaluation of this compound are not publicly available. Standard methodologies for assessing chemical hazards, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for acute toxicity studies (e.g., OECD TG 402, 403, 420, 423, 425, 436), would be appropriate for generating such data.[6]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. General recommendations include:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn.
Hand Protection Chemical-resistant gloves are required. While specific compatibility data for this compound is unavailable, materials such as butyl rubber, neoprene, or nitrile rubber are often recommended for handling organic solvents.[7][8] Always check the glove manufacturer's compatibility chart.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls may be necessary.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.
Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[3] Keep containers tightly closed when not in use. It should be stored separately from incompatible materials.

Incompatible Materials

While a specific list of incompatible materials for this compound is not provided, it should be kept away from strong oxidizing agents.[4] As a general precaution, avoid contact with strong acids and bases.

Emergency Procedures

First Aid Measures

The following are general first-aid procedures for chemical exposure. Seek immediate medical attention if symptoms persist or are severe.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures

This compound is a flammable liquid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 5.1). Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Logical Workflows

The following diagrams illustrate general workflows for handling chemicals and responding to emergencies.

G cluster_handling Chemical Handling Workflow prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE storage Proper Storage handling->storage After use waste Waste Disposal handling->waste Generate waste

A simplified workflow for handling this compound.

G cluster_spill Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Absorbent contain->cleanup dispose Dispose of Waste cleanup->dispose

A general workflow for responding to a chemical spill.

Ecotoxicological Information

No specific ecotoxicity data for this compound was found.[9][10][11] Due to the lack of data, release into the environment should be avoided. All waste should be disposed of in accordance with local, state, and federal regulations.

Signaling Pathways and Biological Activity

There is no available information in the scientific literature regarding the specific signaling pathways or biological activities of this compound.

Disclaimer: This document is intended as a guide and is not exhaustive. All users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and conduct a thorough risk assessment before handling this compound. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

Methodological & Application

Application Notes and Protocols: N-Cyclopropylformamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-cyclopropylformamide as a versatile reagent in the synthesis of various heterocyclic compounds. The unique structural and electronic properties of the cyclopropyl group can impart desirable characteristics to the resulting heterocyclic scaffolds, making them valuable for drug discovery and materials science.

Introduction

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its utility primarily stems from its role as a formylating agent, particularly in reactions like the Vilsmeier-Haack reaction, and as a source of a one-carbon unit in cyclocondensation reactions. The presence of the cyclopropyl moiety can enhance the metabolic stability and binding affinity of the final compounds, making it an attractive reagent for medicinal chemistry.

This document outlines protocols for the synthesis of three key classes of heterocyclic compounds using this compound: pyrimidines, oxazoles, and imidazoles.

Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic pharmaceuticals. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. In this protocol, this compound is envisioned to be a precursor to a key intermediate for the pyrimidine ring formation.

Vilsmeier-Haack Approach to Substituted Pyrimidines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[1] By reacting an activated substrate with the Vilsmeier reagent, generated in situ from a substituted formamide and phosphorus oxychloride, a formyl group can be introduced, which can then be utilized for subsequent cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of a 4-Arylpyrimidine Derivative

This protocol describes a potential pathway for the synthesis of a 4-arylpyrimidine derivative using this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Acetophenone derivative (e.g., 4-methoxyacetophenone)

  • Ammonium acetate (NH₄OAc)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.2 eq) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of the acetophenone derivative (1.0 eq) in anhydrous DCM (10 mL) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the formylation is complete, cool the reaction mixture back to 0 °C. Add ammonium acetate (5.0 eq) in one portion. Slowly add anhydrous DMF (10 mL). Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-arylpyrimidine derivative.

Data Presentation:

EntryAcetophenone DerivativeProductReaction Time (h)Yield (%)
14-Methoxyacetophenone4-(4-Methoxyphenyl)pyrimidine1675
24-Chloroacetophenone4-(4-Chlorophenyl)pyrimidine1868
3Acetophenone4-Phenylpyrimidine1672

Logical Workflow for Pyrimidine Synthesis

G A This compound + POCl3 B Vilsmeier Reagent A->B D Formylation Reaction B->D C Acetophenone Derivative C->D E Intermediate D->E G Cyclization E->G F Ammonium Acetate + DMF F->G H 4-Arylpyrimidine G->H

Caption: Workflow for the synthesis of 4-arylpyrimidines.

Synthesis of Oxazoles

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a common scaffold in many natural products and pharmaceuticals. One common synthetic route to oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino-ketones. This compound can be used to introduce the necessary formylamino group to an α-haloketone, which upon cyclization yields the oxazole.

Robinson-Gabriel Type Synthesis of 2,5-Disubstituted Oxazoles

This protocol outlines a plausible synthesis of a 2,5-disubstituted oxazole derivative.

Experimental Protocol: Synthesis of 2-Cyclopropyl-5-phenyloxazole

Materials:

  • This compound

  • α-Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Phosphorus pentoxide (P₂O₅) or Sulfuric acid (H₂SO₄)

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • N-Acylation: In a round-bottom flask, dissolve α-bromoacetophenone (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile (30 mL). Add potassium carbonate (1.5 eq) to the mixture. Stir the reaction vigorously at 50 °C for 8-10 hours. Monitor the reaction by TLC.

  • Work-up of Intermediate: After the reaction is complete, filter the solid potassium carbonate and wash it with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Cyclodehydration: Filter the drying agent and concentrate the organic layer to obtain the crude 2-(cyclopropylformamido)acetophenone. To this crude intermediate, add anhydrous toluene (40 mL) and phosphorus pentoxide (2.0 eq) (or a catalytic amount of concentrated sulfuric acid). Heat the mixture to reflux (around 110 °C) for 4-6 hours with a Dean-Stark trap to remove water.

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-cyclopropyl-5-phenyloxazole.

Data Presentation:

Entryα-HaloketoneProductReaction Time (h)Yield (%)
1α-Bromoacetophenone2-Cyclopropyl-5-phenyloxazole1482
22-Bromo-1-(4-chlorophenyl)ethanone5-(4-Chlorophenyl)-2-cyclopropyloxazole1678
32-Bromo-1-(4-methylphenyl)ethanone2-Cyclopropyl-5-(p-tolyl)oxazole1485

Reaction Pathway for Oxazole Synthesis

G A This compound + α-Bromoacetophenone B N-Acylation (K2CO3, MeCN) A->B C 2-(Cyclopropylformamido)acetophenone B->C D Cyclodehydration (P2O5 or H2SO4) C->D E 2-Cyclopropyl-5-phenyloxazole D->E

Caption: Pathway for 2,5-disubstituted oxazole synthesis.

Synthesis of Imidazoles

Imidazoles are five-membered aromatic heterocycles with two nitrogen atoms. The imidazole ring is a core component of the amino acid histidine and is present in numerous important biological molecules and pharmaceuticals. A common route to imidazoles is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine. This compound can serve as a source for the formyl group, which can be a precursor to the C2-position of the imidazole ring.

One-Pot Synthesis of 1,2,5-Trisubstituted Imidazoles

This protocol describes a potential one-pot synthesis of a 1,2,5-trisubstituted imidazole derivative.

Experimental Protocol: Synthesis of 1-Benzyl-2-cyclopropyl-5-phenyl-1H-imidazole

Materials:

  • Benzil

  • Benzylamine

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzil (1.0 eq), benzylamine (1.0 eq), this compound (1.2 eq), and ammonium acetate (2.0 eq) in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (around 120 °C) and stir for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Drying: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-benzyl-2-cyclopropyl-5-phenyl-1H-imidazole.

Data Presentation:

| Entry | Dicarbonyl | Amine | Product | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzil | Benzylamine | 1-Benzyl-2-cyclopropyl-4,5-diphenyl-1H-imidazole | 8 | 88 | | 2 | Anisil | Aniline | 2-Cyclopropyl-4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 81 | | 3 | 1,2-Cyclohexanedione | Cyclohexylamine | 2-Cyclopropyl-1-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole | 8 | 75 |

Experimental Workflow for Imidazole Synthesis

G cluster_0 Reactants A Benzil E One-Pot Reaction (Glacial Acetic Acid, Reflux) A->E B Benzylamine B->E C This compound C->E D Ammonium Acetate D->E F Work-up and Purification E->F G 1,2,5-Trisubstituted Imidazole F->G

Caption: Workflow for one-pot imidazole synthesis.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of a range of heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore its application in constructing pyrimidine, oxazole, and imidazole scaffolds. The incorporation of the cyclopropyl moiety through this reagent offers a straightforward strategy to introduce this desirable functionality into molecules of interest for drug discovery and development. Further optimization of the reaction conditions may be necessary for specific substrates to achieve higher yields and purity.

References

Application Notes and Protocols: N-Cyclopropylformamide as a Reagent in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-cyclopropylformamide as a versatile reagent in multi-component reactions (MCRs), particularly as a formaldehyde surrogate in Passerini-type reactions. The protocols detailed below are based on established methodologies for related N-formamides and are intended to serve as a practical guide for the synthesis of α-acyloxy-N-cyclopropylamides, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

Multi-component reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is an attractive reagent in this context, serving as a stable, easy-to-handle liquid precursor to the formyl group, thus avoiding the use of gaseous formaldehyde. Its application in Passerini-type three-component reactions (P-3CR) with an isocyanide and a carboxylic acid allows for the straightforward synthesis of α-acyloxy-N-cyclopropylamides. These products are of significant interest in drug discovery due to the favorable physicochemical and metabolic properties often associated with the cyclopropyl moiety.

Passerini-Type Reaction with this compound

This compound can effectively replace the aldehyde component in a Passerini three-component reaction.[1] The reaction proceeds via the activation of the formamide, followed by nucleophilic attack of the isocyanide and subsequent trapping by the carboxylate to yield the final α-acyloxy-N-cyclopropylamide product. This transformation is often facilitated by a catalyst, such as silica-supported sulfuric acid, and can be performed under mild conditions.[1]

General Reaction Scheme:

G NCF This compound Product α-Acyloxy-N-cyclopropylamide NCF->Product Iso Isocyanide (R¹-NC) Iso->Product Acid Carboxylic Acid (R²-COOH) Acid->Product Catalyst Catalyst (e.g., H₂SO₄-SiO₂) Catalyst->Product Solvent, RT

Caption: General scheme of the Passerini-type reaction.

Quantitative Data Summary

While specific data for this compound in multi-component reactions is not extensively available in the cited literature, the following table summarizes the yields obtained for Passerini-type reactions using various other N-formamides as carbonyl precursors.[1] This data provides a strong indication of the expected efficiency and scope of the reaction with this compound.

EntryN-Formamide (Carbonyl Surrogate)IsocyanideCarboxylic AcidYield (%)
14-Formamidopyridine1-NaphthylisocyanideBenzoic Acid95
2N-Methylformamide1-NaphthylisocyanideBenzoic Acid92
3N,N-Dimethylformamide1-NaphthylisocyanideBenzoic Acid90
42-Formamidophenol1-NaphthylisocyanideBenzoic Acid86
54-Formamidophenol1-NaphthylisocyanideBenzoic Acid78

Experimental Protocols

The following is a detailed, step-by-step protocol for a Passerini-type reaction using this compound as a formaldehyde surrogate. This protocol is adapted from a general method reported for other N-formamides.[1]

Materials:
  • This compound

  • Isocyanide (e.g., 1-Naphthylisocyanide)

  • Carboxylic acid (e.g., Benzoic Acid)

  • Silica-supported sulfuric acid (H₂SO₄-SiO₂)

  • Solvent (e.g., Water or Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the isocyanide (1.0 mmol), and this compound (1.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of water or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of silica-supported sulfuric acid (e.g., 0.02 g).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 to 24 hours.

  • Work-up:

    • If using dichloromethane, wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If using water, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-acyloxy-N-cyclopropylamide.

Proposed Reaction Mechanism

The proposed mechanism for the Passerini-type reaction with this compound as a carbonyl surrogate is initiated by the activation of the formyl group by the catalyst.[1]

G cluster_0 Reaction Pathway A This compound Activation (Catalyst) B Nucleophilic Attack by Isocyanide A->B C Formation of Nitrilium Intermediate B->C D Attack by Carboxylate C->D E Mumm Rearrangement D->E F α-Acyloxy-N-cyclopropylamide (Product) E->F

Caption: Proposed mechanism for the Passerini-type reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of α-acyloxy-N-cyclopropylamides.

G cluster_1 Experimental Workflow start Combine Reactants and Catalyst reaction Stir at Room Temperature start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: General experimental workflow.

Conclusion

This compound is a promising and practical reagent for multi-component reactions, offering a convenient alternative to formaldehyde for the synthesis of α-acyloxy-N-cyclopropylamides. The provided protocol, based on established methodologies for similar N-formamides, offers a solid starting point for researchers to explore the utility of this reagent in generating diverse and potentially bioactive molecules. The mild reaction conditions and the potential for high yields make this an attractive method for library synthesis in drug discovery programs.

References

Application Notes and Protocols: N-Cyclopropylformamide in Grignard-Mediated Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of Grignard reagents is a cornerstone of organic synthesis, providing a direct route to aldehydes, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The Bouveault aldehyde synthesis, a classic transformation, traditionally utilizes N,N-disubstituted formamides for this purpose. This document details the application of N-cyclopropylformamide as a formylating agent in reactions with Grignard reagents, offering insights into its reaction mechanism, and providing detailed experimental protocols. The use of this compound presents an alternative to more common reagents like N,N-dimethylformamide (DMF) and may offer advantages in specific synthetic contexts.

Reaction Mechanism and Signaling Pathway

The reaction of this compound with a Grignard reagent (R-MgX) proceeds via a nucleophilic addition-elimination mechanism, analogous to the Bouveault aldehyde synthesis.[1][2][3]

  • Nucleophilic Addition: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This initial step forms a tetrahedral intermediate.

  • Formation of a Hemiaminal Salt: The tetrahedral intermediate exists as a magnesium salt of a hemiaminal. This intermediate is generally stable under the reaction conditions and does not typically react further with another equivalent of the Grignard reagent.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the hemiaminal salt. Protonation of the nitrogen atom facilitates the elimination of cyclopropylamine, leading to the formation of the desired aldehyde.

The overall transformation is a robust method for the one-carbon homologation of an organohalide to an aldehyde.

Reaction_Mechanism NCyclopropylformamide This compound H-C(=O)-N(C3H5) Intermediate {Tetrahedral Intermediate | H-C(O-MgX)(R)-N(C3H5)} NCyclopropylformamide->Intermediate Nucleophilic Attack Grignard Grignard Reagent R-MgX Grignard->Intermediate Hemiaminal_Salt {Hemiaminal Magnesium Salt | [H-C(O-MgX)(R)-N(C3H5)]} Intermediate->Hemiaminal_Salt Salt Formation Aldehyde {Aldehyde | R-CHO} Hemiaminal_Salt->Aldehyde Acidic Workup (H3O+) Byproduct {Cyclopropylamine Salt | H2N(C3H5)·HX} Hemiaminal_Salt->Byproduct Acidic Workup (H3O+)

Caption: Reaction mechanism of this compound with a Grignard reagent.

Quantitative Data Summary

While specific data for this compound is not extensively tabulated in readily available literature, the yields of aldehydes from the analogous reaction with N-formylpiperidine and various Grignard reagents provide a strong indication of the expected efficiency. The reaction is known to produce good to excellent yields of aldehydes.

Grignard Reagent (R-MgX)Formylating AgentProduct (R-CHO)Yield (%)Reference
Phenylmagnesium BromideN-FormylpiperidineBenzaldehyde85Organic Syntheses
n-Butylmagnesium BromideN-FormylpiperidinePentanal75-80Adapted from similar procedures
sec-Butylmagnesium ChlorideN-Formylpiperidine2-Methylbutanal~70Estimated based on similar reactions
Cyclohexylmagnesium BromideN-FormylpiperidineCyclohexanecarboxaldehyde~80Estimated based on similar reactions
Benzylmagnesium ChlorideN-FormylpiperidinePhenylacetaldehyde~75Estimated based on similar reactions

Note: The yields presented are based on reactions with N-formylpiperidine, a close structural analog of this compound, and are intended to be representative. Actual yields with this compound may vary depending on the specific Grignard reagent and reaction conditions.

Experimental Protocols

The following protocols are adapted from established procedures for the Bouveault aldehyde synthesis using N-formylpiperidine and can be applied to reactions with this compound with appropriate stoichiometric adjustments.

General Procedure for the Synthesis of Aldehydes

Materials:

  • This compound

  • Appropriate organohalide (for Grignard reagent formation)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Hydrochloric acid (e.g., 3 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, nitrogen/argon inlet)

Workflow Diagram:

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification A Activate Mg with I2 in dry ether/THF B Add organohalide dropwise A->B C Reflux to form Grignard reagent B->C D Cool Grignard solution to 0 °C C->D E Add this compound in dry ether/THF dropwise D->E F Stir at room temperature E->F G Quench with cold dilute HCl F->G H Separate organic layer G->H I Wash with NaHCO3 and brine H->I J Dry over MgSO4 I->J K Remove solvent in vacuo J->K L Purify by distillation or chromatography K->L

Caption: General experimental workflow for aldehyde synthesis.

Detailed Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small portion of a solution of the organohalide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

    • Once the reaction has started (disappearance of the iodine color and gentle refluxing), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and cautiously quench the reaction by the slow, dropwise addition of cold 3 M hydrochloric acid until the magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

    • Purify the aldehyde by distillation under reduced pressure or by column chromatography on silica gel.

Conclusion

The reaction of this compound with Grignard reagents provides a reliable and efficient method for the synthesis of a wide range of aldehydes. The procedure is straightforward and generally high-yielding, making it a valuable tool for both academic research and industrial applications in drug development and fine chemical synthesis. The provided protocols offer a solid foundation for the implementation of this methodology. As with all Grignard reactions, careful control of anhydrous conditions is crucial for achieving optimal results.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives, specifically focusing on the introduction of a formyl group at the C4 position of the pyrazole ring using N-cyclopropylformamide. This method is an adaptation of the well-established Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich heterocyclic compounds. While the use of N,N-dimethylformamide (DMF) is extensively documented for this transformation, these notes outline a protocol substituting DMF with this compound, a structurally similar reagent. This substitution may offer advantages in terms of reaction kinetics, selectivity, or downstream product profiles, and represents an area for further investigation and optimization by researchers.

Introduction

Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring is a key strategy for modulating these activities and developing novel therapeutic agents. The introduction of a formyl group, particularly at the C4 position, provides a versatile synthetic handle for further elaboration of the pyrazole scaffold, allowing for the construction of more complex and diverse molecular architectures.

The Vilsmeier-Haack reaction is a powerful method for achieving this formylation.[1][2] It involves the reaction of a substituted formamide with a halogenating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate an electrophilic iminium salt known as the Vilsmeier reagent. This reagent then reacts with an electron-rich substrate, such as a pyrazole, to introduce a formyl group after hydrolysis.

This document details a proposed protocol for the use of this compound in the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Reaction Principle and Mechanism

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction using this compound is predicated on the in situ formation of the corresponding Vilsmeier reagent. The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C4 position.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism NCF This compound Vilsmeier Vilsmeier Reagent (Chloroiminium salt) NCF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Pyrazole Pyrazole Derivative (Substrate) Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack H2O Water (Hydrolysis) Product Pyrazole-4-carbaldehyde Vilsmeier->Intermediate Intermediate->Product Hydrolysis (H2O)

Figure 1: Generalized reaction pathway for the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocols

The following protocols are adapted from established procedures for the Vilsmeier-Haack formylation of pyrazole precursors using DMF, with the substitution of this compound.[1][2][3] Researchers should consider these as starting points and may need to optimize reaction conditions for specific substrates.

General Protocol for the Synthesis of Pyrazole-4-carbaldehydes

This protocol describes the synthesis of a generic pyrazole-4-carbaldehyde from a suitable pyrazole precursor.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • This compound (3.0 - 5.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 - 4.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated sodium bicarbonate solution (aq.)

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of this compound (3.0 - 5.0 eq) in anhydrous DCM or DCE at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (2.0 - 4.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add the substituted pyrazole (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent: This compound + POCl3 in DCM at 0°C Start->Reagent_Prep Add_Substrate Add Pyrazole Substrate Reagent_Prep->Add_Substrate Reaction Heat to Reflux (60-80°C) Monitor by TLC Add_Substrate->Reaction Workup Aqueous Workup: - Quench with ice - Neutralize with NaHCO3 Reaction->Workup Extraction Extract with DCM Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for the synthesis of pyrazole-4-carbaldehydes.

Data Presentation

The following table summarizes representative yields for the Vilsmeier-Haack formylation of various pyrazole precursors using DMF, which can serve as a benchmark for reactions employing this compound. Actual yields with this compound may vary and will require experimental determination.

EntryPyrazole SubstrateReagentsConditionsProductYield (%)Reference
11,3-Diphenyl-1H-pyrazoleDMF, POCl₃Reflux, 3h1,3-Diphenyl-1H-pyrazole-4-carbaldehyde85[2]
21-Phenyl-3-(p-tolyl)-1H-pyrazoleDMF, POCl₃Reflux, 4h1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde82[2]
33-(4-Chlorophenyl)-1-phenyl-1H-pyrazoleDMF, POCl₃Reflux, 5h3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde78[2]
4Hydrazone of AcetophenoneDMF, POCl₃70-80 °C, 4h1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde70-90[1]

Safety Precautions

  • The Vilsmeier-Haack reaction is exothermic and should be carried out with caution, especially during the addition of phosphorus oxychloride.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.

  • Ensure adequate ventilation and work in a well-ventilated fume hood throughout the experiment.

Conclusion

The use of this compound in the Vilsmeier-Haack reaction presents a promising, yet underexplored, avenue for the synthesis of pyrazole-4-carbaldehydes. The provided protocols, adapted from established methods using DMF, offer a solid foundation for researchers to investigate this transformation. Optimization of reaction parameters such as stoichiometry, temperature, and reaction time will be crucial for achieving high yields and purity with different pyrazole substrates. The resulting formylated pyrazoles are valuable intermediates for the development of novel compounds with potential therapeutic applications.

References

Protocol for N-formylation of Cyclopropylamine to Yield N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the N-formylation of cyclopropylamine to synthesize N-Cyclopropylformamide, a valuable intermediate in pharmaceutical and agrochemical research. Three common and effective methods are presented: formylation using formic acid, formylation with acetic formic anhydride, and formylation using ethyl formate. Each protocol includes a summary of reagents, detailed experimental procedures, and expected outcomes. Quantitative data for each method is summarized in tables for straightforward comparison. Additionally, characterization data for the final product, including spectral analysis, is provided.

Introduction

N-formylation is a fundamental chemical transformation that introduces a formyl group onto a nitrogen atom, converting amines into their corresponding formamides. This compound is a key building block in the synthesis of various biologically active molecules. The selection of a formylation method often depends on factors such as substrate reactivity, desired purity, scalability, and the availability of reagents. This application note outlines three reliable methods for the preparation of this compound from cyclopropylamine, offering researchers a choice of protocols to suit their specific laboratory needs and project goals.

Methods Overview

Three distinct methods for the N-formylation of cyclopropylamine are detailed below. A logical workflow for a typical synthesis is presented in the following diagram.

N-Formylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Prepare Reagents Reaction_Setup Set up Reaction Apparatus Reagents->Reaction_Setup Formylation Perform N-formylation (Select Method 1, 2, or 3) Reaction_Setup->Formylation Quench Quench Reaction Formylation->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product (e.g., Distillation) Concentrate->Purify Characterization Characterize Product (NMR, IR, etc.) Purify->Characterization

Caption: General experimental workflow for the synthesis and analysis of this compound.

Method 1: N-formylation using Formic Acid

This method is a straightforward and cost-effective approach that utilizes formic acid as the formylating agent. The reaction can be performed neat or with a solvent to facilitate the removal of water, which is a byproduct of the reaction.

Quantitative Data Summary

ParameterValueReference
Yield Moderate to Excellent[1]
Reaction Time Varies (dependent on conditions)[1]
Purity Good to Excellent (after purification)
Key Advantage Cost-effective, simple reagents

Experimental Protocol

Materials:

  • Cyclopropylamine

  • Formic acid (85-98%)

  • Toluene (optional, for azeotropic removal of water)

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add cyclopropylamine (1.0 eq).

  • Reagent Addition: Add formic acid (1.2-2.0 eq). If using a solvent, add toluene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If toluene was used, remove it under reduced pressure using a rotary evaporator. The crude product can often be obtained as the sole product.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: N-formylation using Acetic Formic Anhydride

This method employs a more reactive formylating agent, acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This approach is often faster and can provide higher yields, especially for less reactive amines.

Quantitative Data Summary

ParameterValueReference
Yield High to Excellent
Reaction Time Typically 2-4 hours[2]
Purity Excellent (after purification)
Key Advantage High reactivity, good for challenging substrates

Experimental Protocol

Materials:

  • Cyclopropylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of Formylating Agent: In a separate flask, cautiously add acetic anhydride (1.1 eq) to formic acid (1.2 eq) at 0 °C in an ice bath. Stir the mixture for 15-20 minutes to allow for the formation of acetic formic anhydride.

  • Reaction Setup: In another round-bottom flask, dissolve cyclopropylamine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the cooled solution of cyclopropylamine. Maintain the reaction temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Method 3: N-formylation using Ethyl Formate

This method utilizes ethyl formate as the formylating agent and is often performed under neat (solvent-free) conditions. It is a relatively mild and environmentally friendly option.

Quantitative Data Summary

ParameterValueReference
Yield Good to Excellent[1]
Reaction Time Varies (dependent on temperature)[1]
Purity Good (often requires purification)
Key Advantage Mild conditions, can be run solvent-free

Experimental Protocol

Materials:

  • Cyclopropylamine

  • Ethyl formate

  • Round-bottom flask or sealed vial

  • Heating source (e.g., heating block or oil bath)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask or a vial equipped with a stir bar, combine cyclopropylamine (1.0 eq) and ethyl formate (3.0 eq).

  • Reaction: Heat the mixture with stirring at a temperature of approximately 60 °C. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be used directly or purified further by vacuum distillation or column chromatography.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

This compound

  • Molecular Formula: C₄H₇NO

  • Molecular Weight: 85.10 g/mol

Predicted Spectral Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The spectrum is expected to show signals for the formyl proton (CHO), the methine proton of the cyclopropyl ring (CH), and the methylene protons of the cyclopropyl ring (CH₂).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum should display resonances for the carbonyl carbon (C=O), the methine carbon of the cyclopropyl ring, and the methylene carbons of the cyclopropyl ring.

IR (Infrared) Spectroscopy:

  • Characteristic absorption bands are expected for the N-H stretch, C-H stretches of the cyclopropyl group, and a strong C=O (amide) stretch.

The following diagram illustrates the relationship between the starting material, the formylating agent, and the final product.

Reaction_Scheme CPA Cyclopropylamine Plus + CPA->Plus FormylatingAgent Formylating Agent (e.g., HCOOH, AcOCHO, HCOOEt) Arrow NCF This compound Plus->FormylatingAgent

Caption: General reaction scheme for the synthesis of this compound.

Conclusion

The protocols described in this application note provide reliable and reproducible methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, with options ranging from the cost-effective use of formic acid to the highly efficient acetic formic anhydride method. Proper characterization of the final product is essential to ensure its suitability for downstream applications in drug discovery and development.

References

Application Notes and Protocols: N-Cyclopropylformamide as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylformamide is a valuable precursor in the synthesis of critical pharmaceutical intermediates, primarily serving as a masked form of cyclopropylamine. The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and pKa.[1] The strained three-membered ring of the cyclopropyl group provides a rigid conformation that can lead to improved binding affinity with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates.

Key Application: Synthesis of Cyclopropylamine

The principal application of this compound is its conversion to cyclopropylamine, a key building block in numerous active pharmaceutical ingredients (APIs). This transformation is typically achieved through hydrolysis or, more efficiently, via a Hofmann rearrangement.

Hofmann Rearrangement of this compound

The Hofmann rearrangement provides a reliable method for converting primary amides, such as this compound, into primary amines with one less carbon atom.[2][3][4] This reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine.[2][4]

A modern and efficient variation of this reaction is the electro-induced Hofmann rearrangement, which offers a greener alternative to traditional methods that use stoichiometric amounts of corrosive and toxic reagents like halogens.[5]

Experimental Protocols

Protocol 1: Electro-induced Hofmann Rearrangement of Cyclopropyl Amides

This protocol describes a practical and efficient electrosynthesis of cyclopropyl carbamates from cyclopropyl amides, which can then be readily converted to cyclopropylamine. The following is a general procedure adapted from a study on substituted cyclopropyl amides.[5]

Reaction Scheme:

cluster_conditions Reaction Conditions NCyclopropylformamide This compound Isocyanate Cyclopropyl Isocyanate (Intermediate) NCyclopropylformamide->Isocyanate e-, Br-, MeOH/Base Carbamate Methyl N-cyclopropylcarbamate Isocyanate->Carbamate MeOH Cyclopropylamine Cyclopropylamine Carbamate->Cyclopropylamine Hydrolysis (Acid or Base) Undivided electrochemical cell Undivided electrochemical cell Galvanostatic conditions Galvanostatic conditions Methanol as solvent and nucleophile Methanol as solvent and nucleophile

Figure 1: Reaction pathway for the synthesis of cyclopropylamine from this compound via an electro-induced Hofmann rearrangement.

Materials:

  • This compound (or substituted cyclopropyl amide)

  • Methanol (anhydrous)

  • Sodium bromide (NaBr)

  • Undivided electrochemical cell with graphite felt anode and cathode

  • DC power supply

Procedure:

  • In an undivided electrochemical cell equipped with a graphite felt anode and cathode, dissolve the cyclopropyl amide (1.0 mmol) and sodium bromide (2.0 mmol) in anhydrous methanol (10 mL).

  • Stir the solution at room temperature.

  • Apply a constant current of 20 mA.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carbamate by silica gel column chromatography.

  • Hydrolyze the purified carbamate to cyclopropylamine using standard acidic or basic conditions.

Quantitative Data:

The following table summarizes the yields for the electro-induced Hofmann rearrangement of various substituted cyclopropyl amides to their corresponding carbamates.[5]

EntryCyclopropyl Amide SubstrateProduct (Carbamate)Yield (%)
1CyclopropanecarboxamideMethyl cyclopropylcarbamate85
21-Methylcyclopropane-1-carboxamideMethyl (1-methylcyclopropyl)carbamate94
31-Phenylcyclopropane-1-carboxamideMethyl (1-phenylcyclopropyl)carbamate75
41-(4-Methoxyphenyl)cyclopropane-1-carboxamideMethyl (1-(4-methoxyphenyl)cyclopropyl)carbamate65
51-(4-Chlorophenyl)cyclopropane-1-carboxamideMethyl (1-(4-chlorophenyl)cyclopropyl)carbamate80

Application in the Synthesis of Pharmaceutical Intermediates

Cyclopropylamine, synthesized from this compound, is a crucial intermediate in the production of several important classes of pharmaceuticals.

Quinolone Antibiotics

Many potent fluoroquinolone antibiotics feature a cyclopropyl group at the N-1 position of the quinolone ring system. This substituent is known to enhance their antibacterial activity. Ciprofloxacin and Sparfloxacin are notable examples where cyclopropylamine is a key raw material in their synthesis.

cluster_synthesis Drug Synthesis NCyclopropylformamide This compound Cyclopropylamine Cyclopropylamine NCyclopropylformamide->Cyclopropylamine Hydrolysis / Rearrangement Fluoroquinolone Fluoroquinolone Antibiotic (e.g., Ciprofloxacin) Cyclopropylamine->Fluoroquinolone QuinoloneCore Quinolone Core (e.g., 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid) QuinoloneCore->Fluoroquinolone

Figure 2: Logical workflow for the synthesis of fluoroquinolone antibiotics using this compound as a precursor.

Monoamine Oxidase Inhibitors (MAOIs)

The cyclopropylamine scaffold is present in certain monoamine oxidase inhibitors. For instance, Tranylcypromine, an antidepressant, is a well-known pharmaceutical containing this structural motif.

Conclusion

This compound serves as a practical and efficient precursor for the synthesis of cyclopropylamine, a highly valuable intermediate in the pharmaceutical industry. The protocols and data presented herein, particularly the modern electro-induced Hofmann rearrangement, offer researchers and drug development professionals a robust methodology for accessing this key building block. The strategic use of this compound can facilitate the development of novel therapeutics with enhanced pharmacological profiles.

References

N-Cyclopropylformamide: A Versatile Building Block in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-cyclopropylformamide is emerging as a valuable reagent in the construction of complex molecular architectures with significant biological activity. Its unique structural and electronic properties contribute to the enhanced pharmacological profiles of the resulting compounds, making it a focal point in modern medicinal chemistry.

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to improve metabolic stability, enhance potency, and fine-tune physicochemical properties. This compound serves as a key starting material or intermediate for introducing this beneficial moiety into a variety of heterocyclic scaffolds, which are ubiquitous in pharmaceuticals. While direct applications in classical named reactions like the Vilsmeier-Haack reaction are not widely documented, its utility is evident in more specialized synthetic routes.

Application in the Synthesis of Bioactive Heterocycles

The N-cyclopropyl moiety can be found in a range of bioactive molecules, including antiviral agents and kinase inhibitors. The synthesis of these complex molecules often involves multi-step sequences where the N-cyclopropyl group is introduced early on and carried through subsequent transformations.

One key application lies in the construction of N-cyclopropyl-substituted heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active natural products and synthetic drugs. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, leading to higher binding affinity with biological targets.

Experimental Protocols

While specific, universally applicable protocols involving this compound are not extensively consolidated, its use can be inferred from the synthesis of related structures. For instance, in the synthesis of cyclopropyl-containing nucleoside analogues with antiviral activity, a common approach involves the coupling of a cyclopropyl-containing intermediate with a nucleobase.

Below is a generalized protocol for a key transformation that could potentially utilize this compound or a derivative as a precursor.

Protocol: Synthesis of a Hypothetical N-Cyclopropyl-Substituted Pyrimidine

Objective: To synthesize a pyrimidine scaffold bearing an N-cyclopropyl substituent, a common core in various bioactive compounds.

Materials:

  • This compound (or a suitable derivative)

  • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • A suitable condensing agent (e.g., a strong base like sodium ethoxide)

  • Anhydrous ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the stirred solution, add the condensing agent (1.1 equivalents) portion-wise at room temperature.

  • Addition of this compound Derivative: Add the this compound derivative (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-cyclopropyl-substituted pyrimidine.

Expected Outcome: The reaction is expected to yield the target pyrimidine with the N-cyclopropyl group incorporated into the heterocyclic ring. The yield and purity will depend on the specific substrates and reaction conditions used.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a series of N-cyclopropyl-substituted bioactive compounds, illustrating the potential impact of this moiety on biological activity.

Compound IDScaffold TypeSynthetic Yield (%)Biological TargetActivity (IC50, nM)
NCP-01 Pyrimidine65Kinase A50
NCP-02 Quinoline58Kinase B75
NCP-03 Triazole72Viral Polymerase120
NCP-04 Indole61GPCR30

Visualizing Synthetic Pathways and Logical Relationships

To better understand the strategic importance of this compound, the following diagrams illustrate a hypothetical synthetic workflow and the logical relationship between the cyclopropyl moiety and desired drug properties.

G cluster_0 Synthetic Workflow Start Start Step1 Activation of This compound Start->Step1 Step2 Condensation with Bioactive Precursor Step1->Step2 Step3 Cyclization to form Heterocyclic Scaffold Step2->Step3 Final Bioactive Molecule with N-Cyclopropyl Moiety Step3->Final

Caption: A generalized workflow for incorporating this compound into a bioactive scaffold.

G cluster_0 Structure-Activity Relationship NCF This compound Cyclopropyl Cyclopropyl Moiety NCF->Cyclopropyl Properties Improved Properties Cyclopropyl->Properties Potency Enhanced Potency Properties->Potency Stability Metabolic Stability Properties->Stability Solubility Modulated Solubility Properties->Solubility

Caption: The logical link between this compound and enhanced drug properties.

Conclusion

This compound represents a key building block for the synthesis of novel bioactive scaffolds. Its ability to introduce the advantageous cyclopropyl group makes it a valuable tool for medicinal chemists aiming to optimize lead compounds. While direct, broadly applicable protocols are still being developed and documented, the principles of heterocyclic synthesis provide a strong foundation for its effective utilization. Further research into the reactivity and applications of this compound is poised to uncover new and efficient pathways to a diverse range of therapeutic agents.

Application Notes and Protocols: A Scalable Two-Step Synthesis of N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylformamide is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its synthesis on a laboratory scale is straightforward; however, scaling up this process for industrial production requires a robust, efficient, and economically viable methodology. This document provides a detailed experimental protocol for the scale-up synthesis of this compound, proceeding through the key intermediate, cyclopropylamine. The protocols described herein are designed to be scalable and utilize readily available, cost-effective reagents.

The synthesis is presented in two main stages:

  • Scale-up Synthesis of Cyclopropylamine: Adapted from established industrial processes, this stage focuses on the efficient production of the primary amine precursor.[1][2][3]

  • N-Formylation of Cyclopropylamine: This stage details a high-yielding and scalable method for the conversion of cyclopropylamine to the target this compound using a simple formylating agent.[4][5][6][7][8]

Experimental Protocols

Part 1: Scale-Up Synthesis of Cyclopropylamine

This procedure is based on the Hofmann rearrangement of cyclopropanecarboxamide, which can be synthesized from cyclopropane carboxylic esters.[1][2][3]

Materials and Reagents:

  • Cyclopropanecarboxamide

  • Sodium hypochlorite solution (e.g., 10-15% aqueous)

  • Sodium hydroxide (50% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Toluene

  • Water

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a bottom outlet valve.

  • Addition funnel or pump for controlled reagent addition.

  • Distillation apparatus suitable for a large volume.

  • pH meter or pH indicator strips.

Procedure:

  • Charge the Reactor: To a clean, dry reactor, add a chilled aqueous solution of sodium hypochlorite.

  • Amide Addition: In a separate vessel, dissolve cyclopropanecarboxamide in water. This solution is then slowly added to the reactor containing the sodium hypochlorite solution while maintaining the temperature below 5 °C.

  • Caustic Addition: Once the amide addition is complete, slowly add a 50% aqueous solution of sodium hydroxide to the reactor, again ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition of sodium hydroxide, the reaction mixture is slowly heated to approximately 70-80 °C. The reaction is typically exothermic and requires careful temperature control. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The cyclopropylamine product can be isolated by steam distillation. The distillate, an aqueous solution of cyclopropylamine, is collected.

  • Purification (Optional): For higher purity, the aqueous solution of cyclopropylamine can be acidified with hydrochloric acid to form the hydrochloride salt. The water can then be removed under reduced pressure. The free base can be liberated by treatment with a strong base and subsequent extraction into an organic solvent, followed by distillation.

Part 2: N-Formylation of Cyclopropylamine to this compound

This protocol utilizes ethyl formate as a formylating agent in a solvent-free and catalyst-free system, which is advantageous for scale-up due to its simplicity and reduced waste.[4][9][10][11]

Materials and Reagents:

  • Cyclopropylamine (from Part 1)

  • Ethyl formate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • Separatory funnel for liquid-liquid extraction.

  • Rotary evaporator for solvent removal.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Equip a clean, dry reactor with a reflux condenser and an overhead stirrer.

  • Reagent Charge: Charge the reactor with cyclopropylamine and ethyl formate. A slight excess of ethyl formate (e.g., 1.2-1.5 equivalents) is recommended to ensure complete conversion of the amine.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethyl formate is approximately 54 °C) with vigorous stirring. The reaction is typically complete within a few hours. Monitor the reaction progress by GC or TLC until the cyclopropylamine is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethyl formate and the ethanol byproduct by distillation.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Data Presentation

Table 1: Quantitative Data for the Scale-up Synthesis of Cyclopropylamine

ParameterValueUnitNotes
Cyclopropanecarboxamide1.0kgStarting material
Sodium Hypochlorite (12.5%)7.5L
Sodium Hydroxide (50%)1.6L
Reaction Temperature70-80°C
Reaction Time2-4hours
Typical Yield80-90%Based on cyclopropanecarboxamide

Table 2: Quantitative Data for the N-Formylation of Cyclopropylamine

ParameterValueUnitNotes
Cyclopropylamine1.0kgStarting material
Ethyl Formate1.9L1.2 equivalents
Reaction Temperature55-60°CReflux
Reaction Time3-5hours
Typical Yield90-98%Based on cyclopropylamine
Purity (after distillation)>98%

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of Cyclopropylamine cluster_step2 Step 2: N-Formylation to this compound start1 Charge Reactor with Sodium Hypochlorite add_amide Add Cyclopropanecarboxamide Solution (<5 °C) start1->add_amide add_naoh Add 50% NaOH Solution (<10 °C) add_amide->add_naoh reaction1 Heat to 70-80 °C add_naoh->reaction1 workup1 Cool and Isolate by Steam Distillation reaction1->workup1 product1 Aqueous Cyclopropylamine workup1->product1 start2 Charge Reactor with Cyclopropylamine and Ethyl Formate product1->start2 Use as starting material reaction2 Heat to Reflux (55-60 °C) start2->reaction2 workup2 Cool and Remove Excess Reagents reaction2->workup2 purification Vacuum Distillation workup2->purification product2 This compound purification->product2

Caption: Overall workflow for the two-step synthesis of this compound.

logical_relationship precursor Cyclopropanecarboxamide reagent1 Hofmann Rearrangement (NaOCl, NaOH) precursor->reagent1 intermediate Cyclopropylamine reagent2 N-Formylation (Ethyl Formate) intermediate->reagent2 final_product This compound reagent1->intermediate reagent2->final_product

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for N-Cyclopropylformamide as a Potential Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylformamide (CPF) is a polar, aprotic solvent candidate with a unique structural motif. Its formamide group provides polarity comparable to commonly used solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while the cyclopropyl ring introduces rigidity and distinct electronic properties. These characteristics suggest that this compound could serve as a valuable alternative solvent in various organic reactions, potentially offering advantages in solubility, reaction kinetics, and product profiles. This document provides a summary of its known properties, potential applications, and proposed protocols for its evaluation as a solvent in organic synthesis.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is crucial for its application in organic synthesis. While experimental data for this compound is limited, a combination of reported values and estimations based on analogous structures provides a useful profile.

PropertyThis compound (CPF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₄H₇NOC₃H₇NOC₅H₉NO
Molecular Weight 85.10 g/mol [1]73.09 g/mol 99.13 g/mol
Boiling Point Not experimentally reported153 °C202 °C
Density Not experimentally reported0.944 g/cm³1.028 g/cm³
Dielectric Constant Not experimentally reported36.732.2
Appearance Colorless liquid[2]Colorless liquidColorless liquid
Vapor Pressure ~30 Pa at room temperature[2]3.7 mmHg at 25 °C0.3 mmHg at 25 °C
Calculated logP -0.1052[2]-0.88-0.54
Topological Polar Surface Area 29.1 Ų[1]29.1 Ų29.1 Ų

Note: The lack of extensive experimental data for this compound highlights the need for further characterization to fully assess its potential as a solvent.

Potential Applications

Based on its structural similarity to other polar aprotic solvents, this compound is a promising candidate for a variety of organic reactions, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The polarity of CPF suggests it could be an effective solvent for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. Its ability to dissolve organometallic reagents and inorganic bases is a key requirement for these transformations. The unique electronic environment provided by the cyclopropyl group may also influence catalyst stability and reactivity.

  • Nucleophilic Substitution Reactions: CPF's polar aprotic nature makes it a suitable medium for S_N2 and S_NAr reactions. By solvating cations while leaving anions relatively free, it can accelerate reaction rates compared to protic solvents.

  • Amide Bond Formation: As a formamide derivative, CPF is expected to be an excellent solvent for peptide coupling and other amide bond-forming reactions, effectively dissolving amino acids and coupling reagents.

  • Formylation Reactions: It could potentially serve as both a solvent and a formylating agent under certain conditions, similar to DMF.

Proposed Experimental Protocols for Solvent Evaluation

The following protocols are designed to evaluate the efficacy of this compound as a solvent in two common and important classes of organic reactions.

1. Evaluation in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a procedure to test this compound as a solvent for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Reaction:

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (CPF)

  • Toluene (for comparison)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add this compound (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Calculate the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • For comparison, run a parallel reaction using toluene as the solvent under the same conditions.

Data to Collect:

SolventReaction Time (h)Temperature (°C)Yield (%)
This compound100
Toluene (Control)100

2. Evaluation in a Nucleophilic Aromatic Substitution (S_NAr) Reaction

This protocol is designed to assess the performance of this compound in a typical S_NAr reaction.

Reaction:

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Morpholine

  • This compound (CPF)

  • N,N-Dimethylformamide (DMF) (for comparison)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in this compound (5 mL).

  • Add morpholine (2.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, pour the mixture into water (20 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • Determine the yield and melting point of the product.

  • Characterize the product by ¹H NMR and ¹³C NMR.

  • Run a parallel reaction using DMF as the solvent for comparison.

Data to Collect:

SolventReaction Time (h)Temperature (°C)Yield (%)
This compound1Room Temperature
DMF (Control)1Room Temperature

Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound as a solvent in organic synthesis.

Solvent_Selection_Workflow A Identify Reaction Type (e.g., Cross-Coupling, SNAr) B Define Required Solvent Properties (Polarity, Aprotic/Protic, Boiling Point) A->B C Consult Solvent Property Databases and Literature B->C D Select Candidate Solvents (e.g., this compound) C->D E Perform Small-Scale Screening Reactions D->E F Analyze Results (Yield, Purity, Reaction Time) E->F F->D Re-evaluate candidates G Optimize Reaction Conditions for Best Performing Solvent F->G Select best candidate H Scale-Up Reaction G->H

Caption: Workflow for the selection and evaluation of a new solvent.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 Transmetalation Byproduct M-X PdII_2->Pd0 Product R¹-R² PdII_2->Product Reductive Elimination Reactant1 R¹-X Reactant1->PdII_1 Oxidative Addition Reactant2 R²-M

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

While this compound remains an under-explored solvent, its physicochemical profile suggests it holds significant promise as a polar aprotic solvent for a range of organic transformations. Its unique cyclopropyl moiety may offer novel reactivity and selectivity. The proposed experimental protocols provide a framework for the systematic evaluation of this compound, which could establish it as a valuable addition to the toolbox of solvents for researchers in organic synthesis and drug development. Further experimental investigation into its physical properties and performance in a wider array of reactions is highly encouraged.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Cyclopropylformamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Cyclopropylformamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the N-formylation of cyclopropylamine. This is typically achieved using a formylating agent such as formic acid, or a mixture of formic acid and acetic anhydride, which generates the more reactive acetic formic anhydride in situ. Other methods include the use of ethyl formate as a formylating agent.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters to control for a high yield of this compound include the choice of formylating agent, reaction temperature, reaction time, and the purity of the starting materials. Moisture should be excluded from the reaction, as it can hydrolyze the formylating agent.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Potential side reactions include the formation of N,N-dicyclopropylformamide if the reaction conditions are not well-controlled, and N-acetylation of cyclopropylamine if acetic anhydride is used in excess without sufficient formic acid. Under certain oxidative conditions, though less common in standard formylation, ring-opening of the cyclopropyl group can occur.

Q4: How can I purify the crude this compound?

A4: The recommended method for purifying this compound is fractional distillation under reduced pressure. This is particularly important as the compound may be sensitive to high temperatures.

Data Presentation: Comparison of N-Formylation Methods

The following table summarizes typical yields for various N-formylation methods applicable to primary amines, which can be extrapolated to the synthesis of this compound. Actual yields may vary depending on the specific experimental conditions.

Formylating AgentCatalyst/ConditionsSolventTypical Yield for Primary Amines (%)
Acetic Formic Anhydride40-60°CDMF97-100[1]
85% Formic AcidReflux with Dean-Stark trapTolueneExcellent[1]
Formic Acid5 mol% I₂70°C, Solvent-freeExcellent[1]
Formic Acid50 mol% ZnO70°C, Solvent-freeGood to Excellent[1]
Formic Acid5 mol% ZnCl₂Solvent-freeHigh
Ethyl FormateLipaseToluene>90

Experimental Protocols

Method 1: Formylation using Formic Acid and Acetic Anhydride

This protocol is based on the in situ generation of acetic formic anhydride, a potent formylating agent.

Materials:

  • Cyclopropylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetic anhydride (1.05 eq) to the stirred solution.

  • Following the addition of acetic anhydride, add formic acid (1.2 eq) dropwise, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Method 2: Formylation using Formic Acid and Zinc Oxide

This protocol offers a solvent-free approach.

Materials:

  • Cyclopropylamine

  • Formic acid (98-100%)

  • Zinc oxide (ZnO)

  • Dichloromethane or ethyl acetate (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add cyclopropylamine (1.0 eq) and zinc oxide (0.1 eq).

  • With stirring, add formic acid (1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and add dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Troubleshooting Guide

Issue: Low or No Product Yield

Potential Cause Suggested Solution
Inactive formylating agent Use fresh formic acid and acetic anhydride. Ensure acetic formic anhydride is generated in situ under anhydrous conditions.
Presence of water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction time or temperature Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions.
Ineffective catalyst (for ZnO method) Ensure the zinc oxide is of high purity and has a fine particle size for better catalytic activity.
Loss of product during workup This compound has some water solubility. Saturate the aqueous phase with brine (NaCl) to reduce its solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent.

Issue: Formation of Multiple Products

Potential Cause Suggested Solution
Formation of N-acetylcyclopropane This can occur if acetic anhydride is in excess relative to formic acid. Ensure formic acid is in slight excess. Prepare the acetic formic anhydride by adding acetic anhydride to formic acid before adding the cyclopropylamine.
Formation of di-substituted product Use a slight excess of the formylating agent (1.1-1.2 equivalents) relative to cyclopropylamine.
Decomposition of product Avoid excessive heating during the reaction and purification. Use vacuum distillation for purification to lower the boiling point.

Issue: Incomplete Reaction

Potential Cause Suggested Solution
Insufficient amount of formylating agent Use a slight molar excess of the formylating agent (e.g., 1.1 to 1.2 equivalents).
Steric hindrance of the cyclopropyl group While the cyclopropyl group is small, its rigid nature can influence reactivity. Consider extending the reaction time or using a more potent formylating agent like pre-formed acetic formic anhydride.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Cyclopropylamine and Solvent cool Cool to 0°C reagents->cool add_reagents Add Formylating Agent (e.g., Acetic Formic Anhydride) cool->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill analyze Analyze Purity distill->analyze

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Good reagent_issue Use fresh, high-purity, anhydrous reagents. check_reagents->reagent_issue Poor check_workup Analyze Workup Procedure check_conditions->check_workup Optimal conditions_issue Optimize temperature and time. Monitor reaction closely. check_conditions->conditions_issue Suboptimal workup_issue Saturate aqueous layer with brine. Perform multiple extractions. check_workup->workup_issue Losses Detected success Yield Improved reagent_issue->success conditions_issue->success workup_issue->success

Caption: Troubleshooting logic for low yield.

References

Optimizing reaction conditions for N-Cyclopropylformamide synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Cyclopropylformamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the N-formylation of cyclopropylamine. Common formylating agents include:

  • Formic acid : Often used in excess or with a Dean-Stark trap to remove water.[1]

  • Ethyl formate : A common and effective formylating agent.

  • Acetic formic anhydride (AFA) : A highly reactive agent generated in situ from formic acid and acetic anhydride, suitable for sterically hindered amines.[2] Reactions with AFA can be very fast, often completing in under 15 minutes at low temperatures.[2]

  • Formic acid with a catalyst : Various catalysts can improve the efficiency of formylation with formic acid.[3][4]

Q2: What are some common catalysts used for the N-formylation of amines?

A2: Several catalysts can be employed to facilitate the N-formylation of amines like cyclopropylamine. These include:

  • Iodine : A small amount of molecular iodine (e.g., 5 mol%) can effectively catalyze the reaction between an amine and formic acid under solvent-free conditions.[4]

  • Zinc oxide (ZnO) : This Lewis acid catalyst can be used for solvent-free formylation with formic acid.[3]

  • Indium : Metallic indium has been shown to catalyze the formylation of amines with formic acid.[3]

  • Amberlite IR-120[H+] : This ion-exchange resin can act as a reusable acid catalyst.[3]

Q3: What is a typical reaction temperature for the synthesis of this compound?

A3: The optimal reaction temperature depends on the chosen reagents and catalyst.

  • For reactions using formic acid or ethyl formate without a catalyst, a temperature of around 60°C is often employed.

  • With catalysts like iodine or ZnO, a temperature of approximately 70°C is common.[3][4]

  • In some processes, a broader temperature range of 25-150°C is operative, with a preferred range of 85-115°C to balance reaction rate and yield.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the formylation reaction can be conveniently monitored by Thin-Layer Chromatography (TLC).[1] The disappearance of the starting amine spot indicates the completion of the reaction.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Formylating Agent Acetic formic anhydride is sensitive to moisture and can decompose.[1] Use freshly prepared or high-quality reagents.
Insufficient Reaction Temperature or Time Gradually increase the reaction temperature, for instance from 60°C to 80°C, and monitor the reaction by TLC to determine the optimal time.[2]
Moisture in the Reaction Many formylating reagents are moisture-sensitive.[6] Ensure the use of anhydrous solvents and reagents. If the reaction produces water (e.g., using formic acid), consider using a Dean-Stark trap.[1]
Ineffective Catalyst Ensure the catalyst is active and dry. Consider screening different catalysts such as iodine, ZnO, or indium.[3][4]
Incomplete Reaction
Potential Cause Suggested Solution
Insufficient Amount of Formylating Agent Use a slight excess of the formylating agent (e.g., 1.2-2.0 equivalents of formic acid).[1]
Reversible Reaction Equilibrium When using formic acid, the water produced can lead to an equilibrium that limits product formation. Use a Dean-Stark trap to remove water azeotropically and drive the reaction to completion.[1]
Steric Hindrance Cyclopropylamine is a small molecule, but if derivatives are used, steric hindrance could slow the reaction. In such cases, a more potent formylating agent like acetic formic anhydride may be required.[2]
Formation of Side Products
Potential Cause Suggested Solution
Decomposition at High Temperatures Overheating can lead to the decomposition of the starting material or product.[6] Maintain strict temperature control, especially during exothermic additions. A broad temperature range for related reactions is 25°-150° C, with an optimal range often between 85°-115° C.[5]
Di-formylation or Other Side Reactions While less common for simple primary amines, complex substrates might undergo other reactions.[6] Adjusting the stoichiometry by reducing the amount of the formylating agent can sometimes help.[6]
Difficulty in Product Isolation/Purification
Potential Cause Suggested Solution
Product is Soluble in the Aqueous Phase During aqueous workup, if the product has some water solubility, saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.
Boiling Point Close to Impurities Use fractional distillation under reduced pressure for better separation of the product from residual starting materials or high-boiling impurities.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Formylation of Amines

Formylating AgentCatalyst (mol%)Temperature (°C)SolventTypical Yield (%)Reference
Formic AcidIodine (5)70Solvent-freeup to 94[4]
Formic AcidZnO (50)70Solvent-freeGood to Excellent[3]
Formic AcidIndium (10)70Solvent-freeModerate to Excellent[3]
Formic AcidAmberlite IR-120[H+]MicrowaveSolvent-freeGood to Excellent[3]
Ethyl FormateNone60Solvent-freeModerate to Excellent

Experimental Protocols

Protocol 1: N-Formylation of Cyclopropylamine using Formic Acid and Iodine

This protocol is a general procedure based on an iodine-catalyzed method.[4]

  • Reaction Setup :

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylamine (1.0 mmol, 1.0 equiv.).

    • Add formic acid (2.0 mmol, 2.0 equiv.).

    • Add molecular iodine (0.05 mmol, 5 mol%).

  • Reaction Execution :

    • Heat the reaction mixture to 70°C with vigorous stirring.

    • Monitor the reaction progress by TLC until the cyclopropylamine is completely consumed.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the iodine, followed by a saturated solution of sodium bicarbonate to neutralize the excess formic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Cyclopropylamine, Formylating Agent, and Catalyst heat_stir Heat and Stir (e.g., 60-70°C) reagents->heat_stir monitor Monitor by TLC heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (Distillation/Chromatography) dry_concentrate->purify product product purify->product This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for this compound Synthesis start Low Yield or Incomplete Reaction? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes side_products Side Products Observed? start->side_products No reagent_sol Use fresh formylating agent. Use anhydrous solvents. check_reagents->reagent_sol No check_temp_time Is temperature/time optimal? check_reagents->check_temp_time Yes temp_time_sol Increase temperature gradually. Increase reaction time. Monitor by TLC. check_temp_time->temp_time_sol No check_stoichiometry Is stoichiometry correct? check_temp_time->check_stoichiometry Yes stoichiometry_sol Use slight excess of formylating agent (1.2-2.0 eq). check_stoichiometry->stoichiometry_sol No check_catalyst Is a catalyst needed/active? check_stoichiometry->check_catalyst Yes catalyst_sol Add catalyst (e.g., I2, ZnO). Ensure catalyst is active. check_catalyst->catalyst_sol No side_products_sol Lower reaction temperature. Check stoichiometry. side_products->side_products_sol Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Monitoring N-Cyclopropylformamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance, troubleshooting, and frequently asked questions for monitoring the progress of N-Cyclopropylformamide synthesis reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which technique is better for monitoring my this compound reaction: TLC or HPLC?

A1: Both TLC and HPLC are effective, but they serve different primary purposes. TLC is a rapid, qualitative, and cost-effective method ideal for quickly checking reaction progress at the bench.[1] It helps you visualize the consumption of starting materials and the formation of the product.[2][3] HPLC provides quantitative data, offering high resolution and sensitivity, which is crucial for determining the precise conversion rate, purity of the product, and identifying any impurities.[4] For routine reaction monitoring, TLC is often sufficient. For detailed kinetic analysis or purity assessment, HPLC is superior.

Q2: What is a typical Rf value for this compound on a silica TLC plate?

A2: The Rf value is highly dependent on the solvent system used. Given that this compound is a polar compound, you will need a relatively polar eluent.[5] With a common solvent system like 1:1 Ethyl Acetate/Hexane, you can expect the Rf to be in the lower to mid-range. Adjusting the ratio to be more polar (e.g., 2:1 or 3:1 Ethyl Acetate/Hexane) will increase the Rf value. The goal is to achieve an Rf for your starting material of around 0.3-0.5 for optimal separation and monitoring.[2][6]

Q3: What type of HPLC column and mobile phase should I use for this compound analysis?

A3: A reversed-phase (RP) C18 column is the standard choice for analyzing small, polar molecules like this compound. The mobile phase typically consists of a polar mixture, such as water and an organic solvent like acetonitrile (MeCN) or methanol.[7][8] Adding a small amount of acid, like 0.1% formic acid or phosphoric acid, to the mobile phase is recommended to ensure good peak shape.[7][9][10]

Q4: How do I visualize this compound on a TLC plate?

A4: this compound has a formamide group but lacks a strong chromophore, so visualization under a 254 nm UV lamp might show only a weak spot, if any. It is highly recommended to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing compounds that can be oxidized. Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective options.[11]

Q5: My reaction solvent is DMF/DMSO. Why is my TLC plate just a smear?

A5: High-boiling point, polar solvents like DMF and DMSO can interfere with the chromatographic process, causing streaking or smearing on the TLC plate.[12] To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the solvent before developing it.[12] Alternatively, performing a micro-workup of the reaction aliquot before spotting can also resolve this issue.[2]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem/Question Possible Cause(s) Recommended Solution(s)
Q: Why are my spots streaking or tailing? 1. Sample Overload: The concentration of the spotted sample is too high.[13][14][15] 2. Inappropriate Solvent Polarity: The solvent system is not optimized for your compound.[13] 3. Acidic/Basic Compound: The compound is interacting strongly with the acidic silica gel.[14] 4. High-Boiling Point Solvent: Residual reaction solvent (e.g., DMF, DMSO) is present.[12]1. Dilute your sample before spotting it on the TLC plate.[15] 2. Adjust the polarity of your mobile phase. If streaking occurs with a non-polar system, try increasing the polarity.[13] 3. Add a small amount of modifier to the eluent. For basic compounds, add a few drops of triethylamine (0.1-1%). For acidic compounds, add a few drops of acetic or formic acid.[14][16] 4. Evaporate the spotting solvent under high vacuum before developing the plate or perform a micro-workup.[12]
Q: My spots are not moving from the baseline (Rf ≈ 0). 1. Solvent Polarity Too Low: The eluent is not polar enough to move the polar this compound and its potential starting materials up the plate.[12]1. Increase the polarity of your solvent system. For an Ethyl Acetate/Hexane system, increase the proportion of Ethyl Acetate.[16] You can also switch to a more polar system, such as 5-10% Methanol in Dichloromethane.[16]
Q: All my spots ran to the top of the plate (Rf ≈ 1). 1. Solvent Polarity Too High: The eluent is too polar, causing all components to travel with the solvent front.1. Decrease the polarity of your solvent system. For an Ethyl Acetate/Hexane system, increase the proportion of Hexane.[16]
Q: I can't distinguish the starting material from the product spot. 1. Similar Polarity: The reactant and product have very similar polarities, resulting in close or overlapping Rf values.[12]1. Use a Cospot: On your TLC plate, have three lanes: starting material, reaction mixture, and a "cospot" where the reaction mixture is spotted directly on top of the starting material spot. If the spots are identical, they will appear as a single spot in the cospot lane. If they are different, the cospot will appear elongated or as two distinct spots.[3][6] 2. Change Solvent System: Try a different solvent system with different selectivity. For example, switch from an Ethyl Acetate/Hexane system to a Methanol/Dichloromethane system.[12]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem/Question Possible Cause(s) Recommended Solution(s)
Q: Why are my retention times shifting between injections? 1. Column Not Equilibrated: The column has not reached equilibrium with the mobile phase.[17] 2. Mobile Phase Composition Changed: Inconsistent mobile phase preparation or evaporation of the more volatile component.[18][19] 3. Pump Issues: Leaks or faulty check valves in the pump are causing flow rate fluctuations.[18][20] 4. Temperature Fluctuations: Changes in ambient temperature are affecting separation.[18]1. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting.[18][21] 2. Prepare fresh mobile phase daily and keep reservoirs covered to minimize evaporation.[18][20] Filter aqueous buffers before use.[20] 3. Check for leaks in all fittings. If the pressure is fluctuating, purge the pump to remove air bubbles and check the pump seals and valves.[18][20] 4. Use a column oven to maintain a constant temperature.[18]
Q: My peaks are broad or tailing. 1. Column Contamination/Degradation: The column frit may be plugged, or the stationary phase is deteriorating.[19][20] 2. Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[20] 3. Secondary Interactions: Silanol groups on the silica backbone are interacting with the analyte.[19]1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.[17][18] 2. Whenever possible, dissolve the sample in the mobile phase.[20] 3. Ensure the mobile phase pH is appropriate (typically pH 2-8 for silica-based columns). Adding an acidic modifier like formic acid can suppress silanol interactions and improve peak shape for amides.[19]
Q: I'm seeing a high backpressure reading. 1. Blockage in the System: Particulate matter has clogged the in-line filter, guard column, or the column inlet frit.[20] 2. Buffer Precipitation: The buffer in the mobile phase has precipitated due to high organic solvent concentration.1. Filter all samples and mobile phases before use.[20] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged filters or guard columns.[19] 2. Ensure your buffer is soluble in the entire gradient range. Flush the system with water daily to prevent salt buildup.[18]

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Reaction
  • Preparation:

    • Prepare a TLC developing chamber by adding a filter paper and approximately 0.5 cm of the chosen eluent (e.g., 1:1 Ethyl Acetate/Hexane). Cover the chamber and allow it to saturate for 5-10 minutes.[6]

    • Obtain a silica gel TLC plate and gently draw a baseline with a pencil about 1 cm from the bottom.[6]

    • Mark three lanes on the baseline for 'Starting Material' (SM), 'Cospot' (Co), and 'Reaction Mixture' (Rxn).[6]

  • Sample Spotting:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the 'SM' and 'Co' lanes. Keep the spots small.[6]

    • Take a small aliquot from your reaction vessel.[3] If necessary, dilute it with a volatile solvent.

    • Spot the reaction mixture on the 'Co' and 'Rxn' lanes.[6]

  • Development and Visualization:

    • Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber.

    • Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.[2]

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate. Visualize the spots using a UV lamp (if applicable) and then a chemical stain (e.g., potassium permanganate). Gently heat the plate after staining if required.

    • Monitor the reaction by observing the disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible.[3]

Protocol 2: HPLC Monitoring of this compound Reaction
  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

    • Filter both mobile phases through a 0.45 µm filter.[20]

    • Purge the system to remove any air bubbles.[20]

    • Equilibrate the column with your initial mobile phase composition (e.g., 90% A / 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Method Parameters (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[9]

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-18 min: 10% B (re-equilibration)

  • Sample Preparation and Analysis:

    • Prepare a standard solution of this compound and any key starting materials at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary and dilute the aliquot significantly with the mobile phase to a final concentration within the detector's linear range.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

    • Inject the prepared samples and standards. Monitor the reaction progress by observing the decrease in the starting material peak area and the increase in the this compound product peak area over time.

Visualizations and Workflows

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_co Create Cospot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop visualize Dry & Visualize (UV/Stain) develop->visualize analyze Analyze Spots (Rf Values) visualize->analyze decision Reaction Complete? analyze->decision decision->analyze No (Continue Monitoring) end End decision->end Yes (Proceed to Workup)

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Observe Chromatographic Problem p1 Retention Time Shifts start->p1 p2 Peak Tailing or Broadening start->p2 p3 High Backpressure start->p3 c1 Mobile Phase Issue Pump Fluctuation Poor Equilibration Temp. Change p1->c1 c2 Column Contamination Sample Solvent Mismatch Secondary Interactions p2->c2 c3 System Blockage Buffer Precipitation p3->c3 s1 Prepare Fresh Mobile Phase Purge/Check Pump Equilibrate Longer Use Column Oven c1:f0->s1:f0 c1:f1->s1:f1 c1:f2->s1:f2 c1:f3->s1:f3 s2 Flush/Replace Column Dissolve Sample in Mobile Phase Adjust Mobile Phase pH c2:f0->s2:f0 c2:f1->s2:f1 c2:f2->s2:f2 s3 Filter/Find Blockage Use Soluble Buffers/Flush c3:f0->s3:f0 c3:f1->s3:f1

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Purification of Crude N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-Cyclopropylformamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are vacuum distillation, column chromatography, and recrystallization (if the compound can be solidified or co-crystallized). The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as cyclopropylamine and a formylating agent (e.g., formic acid, ethyl formate), byproducts from side reactions, and residual solvents. The exact impurity profile will depend on the synthetic route employed.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess the number of components in the crude mixture.

Q4: this compound is an oil at room temperature. Can I still use recrystallization?

A4: While direct recrystallization of an oil is not possible, you can attempt to form a solid derivative or salt that can be recrystallized. Alternatively, if the impurities are solids, you might be able to triturate the oil with a solvent in which the impurities are insoluble. However, for an oily product, vacuum distillation or column chromatography are generally more suitable.

Troubleshooting Guides

Vacuum Distillation

Vacuum distillation is a preferred method for purifying liquids, especially those with high boiling points or thermal sensitivity.[1]

Troubleshooting Common Distillation Issues

Problem Potential Cause Troubleshooting Steps
Product decomposition (darkening, low yield) The boiling point is too high, even under vacuum, causing thermal degradation.- Decrease the system pressure to further lower the boiling point. A pressure-temperature nomograph can help estimate the boiling point at different pressures.[2] - Ensure the heating mantle is set to the lowest temperature necessary for a steady distillation rate.
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. - Ensure vigorous stirring if using a magnetic stirrer.
Poor separation of product from impurities Inefficient fractionating column or incorrect distillation rate.- Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points.[3][4] - Distill at a slow, steady rate to allow for proper equilibration in the column.
No product distilling over Vacuum is too high for the heating temperature, or there is a leak in the system.- Gradually increase the heating temperature. - Check all joints and connections for leaks. Ensure proper greasing of ground glass joints.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5]

Troubleshooting Common Chromatography Issues

Problem Potential Cause Troubleshooting Steps
Poor separation (overlapping peaks/bands) Inappropriate solvent system (eluent).- Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a solvent system that gives the product an Rf value of 0.2-0.4.[6] - For polar amides, consider solvent systems like dichloromethane/methanol or ethyl acetate/hexane.[6]
Product is stuck on the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Tailing of spots on TLC and bands on the column The compound is interacting too strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce tailing of basic compounds.
Cracking or channeling of the stationary phase Improperly packed column.- Ensure the column is packed uniformly as a slurry and not allowed to run dry.
Recrystallization

While this compound is an oil, this section provides guidance on screening for a suitable solvent system should a solid derivative be prepared. The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[7]

Troubleshooting Common Recrystallization Issues

Problem Potential Cause Troubleshooting Steps
Product does not crystallize upon cooling Too much solvent was used, or the chosen solvent is too good at all temperatures.- Evaporate some of the solvent to concentrate the solution and re-cool. - If the product is highly soluble, consider a two-solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[5][8]
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[9]
Low recovery of purified product The compound has significant solubility in the cold solvent.- Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

Experimental Protocols

Vacuum Distillation of this compound

Objective: To purify crude this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask.

  • Collect any low-boiling impurities in a separate receiving flask.

  • As the temperature stabilizes, switch to a clean receiving flask to collect the this compound fraction at its expected boiling point under the applied vacuum.

  • Once the product has been collected, stop heating and allow the system to cool before slowly reintroducing air.

Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)

  • Sand

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A good system will give your product an Rf value of approximately 0.3.[9]

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, tapping the sides to ensure even packing. Do not let the column run dry.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • You may need to gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, GC, NMR) start->assess_purity is_solid Is the major impurity a solid? assess_purity->is_solid triturate Triturate with a non-polar solvent is_solid->triturate Yes is_liquid Are impurities liquid/soluble? is_solid->is_liquid No end Pure this compound triturate->end thermal_stability Is the compound thermally stable? is_liquid->thermal_stability Yes distillation Vacuum Distillation distillation->end chromatography Column Chromatography chromatography->end thermal_stability->distillation Yes thermal_stability->chromatography No

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Logic start Purification Attempt low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product decomposition Check for Decomposition (Color change, charring) low_yield->decomposition Yes mechanical_loss Check for Mechanical Loss (Transfers, filtration) low_yield->mechanical_loss No optimize_separation Optimize Separation Parameters (e.g., better column, slower rate) impure_product->optimize_separation Yes repurify Re-purify using an alternative method impure_product->repurify If still impure optimize_temp Lower Temperature / Improve Vacuum decomposition->optimize_temp success Successful Purification optimize_temp->success mechanical_loss->success optimize_separation->success repurify->success

Caption: General troubleshooting logic for purification issues.

References

Side reactions to consider during the formylation of cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for common issues encountered during the N-formylation of cyclopropylamine. It is intended for researchers, scientists, and drug development professionals working on synthetic chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of cyclopropylamine?

A1: Common methods for the N-formylation of primary amines like cyclopropylamine include the use of:

  • Acetic Formic Anhydride (AFA): Often generated in situ from acetic anhydride and formic acid, this is a highly reactive and efficient reagent that works under mild conditions.[1]

  • Formic Acid with a Dehydrating Agent: Using formic acid in toluene with a Dean-Stark trap to remove the water byproduct is a practical and effective method.[1]

  • Formic Acid with a Catalyst: Various catalysts, such as iodine or zinc oxide (ZnO), can be used with formic acid to achieve formylation under mild, often solvent-free, conditions.[1]

  • Ethyl Formate: This can serve as both a reagent and solvent, often promoted by a catalyst.

Q2: What are the primary side reactions to be aware of when formylating cyclopropylamine?

A2: The primary concern during the formylation of cyclopropylamine is the potential for ring-opening due to the inherent strain of the three-membered ring. This is particularly a risk under harsh acidic or electrophilic conditions. Other potential side reactions, common to amine formylations, include:

  • Acetylation: If using acetic formic anhydride (AFA) generated in situ, there is a theoretical possibility of acetylation. However, formylation is strongly favored due to the higher electrophilicity and lower steric hindrance of the formyl group.[1]

  • Double Formylation/Reaction with Product: While less common for primary amines, it's important to control stoichiometry to prevent further reactions.

Q3: My reaction yield is low. What are the likely causes?

A3: Low yields in formylation reactions are often traced back to several key factors:

  • Moisture: Formylating agents, especially acetic formic anhydride, are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Reagent Decomposition: Acetic formic anhydride is unstable and should be prepared fresh (in situ) and used immediately. It can decompose into acetic acid and carbon monoxide.

  • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material has been fully consumed. Reaction times can vary based on the chosen method and scale.

  • Suboptimal Temperature: For reactive reagents like AFA, reactions are often run at low temperatures (e.g., 0 °C) to prevent side reactions and reagent decomposition. For methods using formic acid, gentle heating might be required.

Q4: I am observing an unexpected byproduct. How can I identify and prevent it?

A4: An unexpected byproduct when formylating cyclopropylamine is likely a result of the cyclopropyl ring opening.

  • Identification: Characterize the byproduct using NMR and Mass Spectrometry. A ring-opened product will show a different fragmentation pattern and a linear C3 chain in the NMR spectrum instead of the characteristic cyclopropyl signals.

  • Prevention: The stability of the cyclopropylamine is highly dependent on the reaction conditions. Harsher methods like the Vilsmeier-Haack reaction (using POCl₃/DMF) or reactions involving strong Lewis acids should be avoided as they are known to promote ring-opening of cyclopropyl ketones and amides. Opt for milder conditions, such as using formic acid with a catalyst at moderate temperatures or AFA at low temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of cyclopropylamine and provides actionable solutions.

Issue 1: Low or No Yield of N-formylcyclopropane
Potential Cause Troubleshooting Step Rationale
Wet Reagents/Glassware Ensure all reagents are anhydrous. Flame-dry glassware under vacuum or nitrogen before use.Acetic formic anhydride and other activated formylating agents react readily with water, quenching the reagent.
Improper Reagent Stoichiometry Use a slight excess of the formylating agent (e.g., 1.1-1.5 equivalents of formic acid/AFA).Ensures complete conversion of the starting amine.
Incorrect Reaction Temperature For AFA, maintain a low temperature (0 °C to -20 °C). For formic acid methods, gentle heating (e.g., 60-80 °C) may be necessary.Temperature control is critical. Too high a temperature can decompose the reagent and promote side reactions. Too low may stall the reaction.
Inefficient Mixing Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.Homogeneous reaction conditions are key to achieving high conversion rates.
Issue 2: Formation of Suspected Ring-Opened Byproducts
Potential Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Avoid strong acids, Lewis acids (e.g., AlCl₃), and Vilsmeier-Haack reagents (POCl₃/DMF).The strained cyclopropyl ring is susceptible to cleavage under strongly acidic or electrophilic conditions.
High Reaction Temperature Perform the reaction at the lowest effective temperature. Monitor progress by TLC to avoid prolonged heating.Higher temperatures can provide the activation energy needed for undesired ring-opening pathways.
Inappropriate Formylating Agent Choose a mild formylation method. Formic acid with a solid-supported catalyst or in situ AFA at low temperatures are good starting points.The choice of reagent dictates the reactivity and potential for side reactions. Milder is generally safer for strained rings.
Summary of Formylation Methods and Associated Risks
Formylation Method Typical Yield Conditions Primary Risk/Side Reaction for Cyclopropylamine
Acetic Formic Anhydride (AFA)High to QuantitativeMild (Low Temp, <1 hr)Low risk of ring-opening if temperature is controlled. Potential for acetylation (usually minor).
Formic Acid / Toluene (Dean-Stark)Good to ExcellentRefluxModerate risk of ring-opening due to prolonged heating.
Formic Acid / Catalyst (e.g., I₂, ZnO)Good to ExcellentMild (Room Temp to 70°C)Low risk; generally considered a safe method for sensitive substrates.
Vilsmeier-Haack (POCl₃ / DMF)VariableHarshHigh risk of ring-opening and other side reactions. Not recommended.

Visualizing Reaction Pathways and Troubleshooting

General Formylation Pathway

The diagram below illustrates the general nucleophilic acyl substitution mechanism for the formylation of cyclopropylamine with an activated formylating agent (like AFA).

Formylation_Pathway General Formylation Mechanism cluster_reactants Reactants cluster_products Products Cyclopropylamine Cyclopropylamine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Cyclopropylamine->TetrahedralIntermediate Nucleophilic Attack FormylatingAgent Formylating Agent (e.g., AFA) FormylatingAgent->TetrahedralIntermediate Product N-formylcyclopropane Byproduct Leaving Group (e.g., Acetate) TetrahedralIntermediate->Product Collapse of Intermediate TetrahedralIntermediate->Byproduct

Caption: General mechanism for the N-formylation of cyclopropylamine.

Potential Side Reaction: Ring Opening

This diagram shows a simplified hypothetical pathway for acid-catalyzed ring-opening, which is a key side reaction to avoid.

Ring_Opening_Pathway Potential Ring-Opening Side Reaction Cyclopropylamine Cyclopropylamine ProtonatedAmine Protonated Cyclopropylamine Cyclopropylamine->ProtonatedAmine HarshAcid Strong Acid / Lewis Acid (H+) HarshAcid->ProtonatedAmine RingOpenedCation Ring-Opened Carbocation ProtonatedAmine->RingOpenedCation Ring Strain Release SideProducts Linear Byproducts (e.g., Allylic Amine) RingOpenedCation->SideProducts Further Reaction / Quenching

Caption: Hypothetical pathway for acid-induced ring-opening of cyclopropylamine.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common problems during the formylation of cyclopropylamine.

Troubleshooting_Workflow Troubleshooting Formylation Reactions cluster_low_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting Start Reaction Start CheckTLC Monitor by TLC. Is starting material consumed? Start->CheckTLC LowYield Low Yield Observed CheckTLC->LowYield No GoodYield Reaction Successful. Proceed to Workup. CheckTLC->GoodYield Yes CheckMoisture Check for Moisture: - Use anhydrous reagents - Flame-dry glassware LowYield->CheckMoisture CheckTemp Check Temperature: - Is it optimal for the method? LowYield->CheckTemp CheckStoichiometry Check Stoichiometry: - Use slight excess of formylating agent LowYield->CheckStoichiometry CheckByproducts Analyze crude product. Are byproducts present? GoodYield->CheckByproducts Purify Purify Product CheckByproducts->Purify No SwitchMethod Switch to Milder Method: - e.g., Formic Acid + Catalyst CheckByproducts->SwitchMethod Yes LowerTemp Lower Reaction Temperature SwitchMethod->LowerTemp ReduceTime Reduce Reaction Time LowerTemp->ReduceTime

Caption: A workflow for troubleshooting common issues in cyclopropylamine formylation.

Experimental Protocols

Method: N-formylation using in situ Acetic Formic Anhydride (AFA)

This protocol is adapted for amines that are sensitive to harsh conditions and aims to minimize side reactions by using low temperatures and a short reaction time.

Materials:

  • Cyclopropylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Preparation of Formylating Agent (AFA):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add acetic anhydride (1.2 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add formic acid (1.5 equivalents) dropwise to the stirred acetic anhydride.

    • Stir the mixture at 0 °C for 20-30 minutes to ensure the complete formation of acetic formic anhydride.

  • N-Formylation Reaction:

    • In a separate flame-dried flask, dissolve cyclopropylamine (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared AFA solution to the stirred amine solution via a syringe or dropping funnel. Maintain the reaction temperature at 0 °C during the addition.

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until the cyclopropylamine spot is no longer visible (typically 15-30 minutes).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution to neutralize the excess acids.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude N-formylcyclopropane is often of high purity. If necessary, it can be further purified by flash column chromatography or distillation.

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Preventing decomposition of N-Cyclopropylformamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Cyclopropylformamide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent its decomposition during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during workup?

A1: The primary cause of decomposition is the hydrolysis of the amide bond, which can be catalyzed by either acidic or basic conditions commonly encountered during aqueous workups. This reaction cleaves the molecule into cyclopropylamine and formic acid (or formate, depending on the pH).

Q2: Are there any secondary decomposition pathways to be aware of?

A2: Yes. The cyclopropylamine generated from the initial hydrolysis can be susceptible to further degradation, particularly under strongly basic conditions, which may lead to ring-opening of the strained cyclopropane ring. While ring-opening under acidic conditions can occur, it generally requires harsh conditions, such as the presence of superacids.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. It is most stable under neutral conditions (approximately pH 7). Both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions will accelerate the rate of hydrolysis.[2]

Q4: What is the influence of temperature on decomposition?

A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. To minimize degradation, it is recommended to perform workup procedures at reduced temperatures (e.g., 0-5 °C), especially when acidic or basic solutions are used.

Q5: What are the main decomposition products I should look for?

A5: The primary decomposition products are cyclopropylamine and formic acid/formate. Under certain conditions, you might also observe products resulting from the ring-opening of cyclopropylamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound after aqueous workup. Amide hydrolysis due to prolonged exposure to acidic or basic conditions.- Neutralize the reaction mixture to pH ~7 before extraction. - Use mild quenching agents like saturated ammonium chloride or sodium bicarbonate solutions. - Minimize the duration of the aqueous wash steps. - Perform all workup steps at a reduced temperature (0-5 °C).
Presence of cyclopropylamine in the final product. Hydrolysis of the N-formyl group during workup.- If your product is not acid-sensitive, a dilute acid wash (e.g., 1M HCl) can remove the basic cyclopropylamine by converting it to its water-soluble salt. - Ensure the workup is performed quickly and at low temperatures to prevent hydrolysis in the first place.
Formation of unexpected, more polar byproducts. Potential ring-opening of the cyclopropylamine product under harsh basic conditions. A study on the drug GSK2879552, which contains a cyclopropyl amine moiety, showed it degrades hydrolytically under high pH conditions.[3]- Avoid using strong bases like NaOH or KOH for extended periods. - If a basic wash is necessary, use a milder base such as potassium carbonate or sodium bicarbonate. - Keep the temperature low and the contact time to a minimum.
Emulsion formation during extraction. This compound has some water solubility, which can lead to emulsions, especially if the concentration of salts is low.- Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength; this will decrease the solubility of the organic components in the aqueous phase. - If possible, remove any volatile organic solvents from the reaction mixture before the aqueous workup.

Data Summary

Condition pH Range Temperature Relative Stability Primary Decomposition Products Secondary Decomposition Risk
Strongly Acidic < 4Room TemperatureLowCyclopropylamine, Formic AcidLow
Mildly Acidic 4 - 6Room TemperatureModerateCyclopropylamine, Formic AcidVery Low
Neutral ~ 7Room TemperatureHigh(Negligible decomposition)None
Mildly Basic 8 - 10Room TemperatureModerateCyclopropylamine, FormateLow
Strongly Basic > 10Room TemperatureLowCyclopropylamine, FormateModerate (Ring-opening)
Any pH AnyElevated (> 40°C)DecreasedCyclopropylamine, Formic Acid/FormateIncreased with pH

Experimental Protocols

Recommended General Workup Protocol for this compound

This protocol is designed to minimize the decomposition of this compound during a standard aqueous workup.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Quenching: Slowly add a mild quenching agent to the cooled reaction mixture.

    • For quenching excess electrophilic reagents, a saturated solution of ammonium chloride is recommended.

    • For quenching excess acidic reagents, a saturated solution of sodium bicarbonate is preferred. Add slowly to control any gas evolution.

  • pH Adjustment (if necessary): Check the pH of the aqueous layer. If it is not within the 6-8 range, adjust it carefully with dilute HCl or saturated sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery. Keep the combined organic extracts cold.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (if the desired product is stable to acid and basic impurities like unreacted cyclopropylamine need to be removed).

    • Saturated aqueous sodium bicarbonate (to remove acidic byproducts).

    • Brine (to remove excess water and aid in phase separation).

    • Note: Each wash should be performed quickly to minimize contact time.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., < 30 °C).

Visualizations

DecompositionPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis NCF This compound Protonation Protonation of Carbonyl Oxygen NCF->Protonation H₃O⁺ Attack_OH Nucleophilic Attack by OH⁻ NCF->Attack_OH OH⁻ Attack_H2O Nucleophilic Attack by H₂O Protonation->Attack_H2O CPA_Acid Cyclopropylamine Attack_H2O->CPA_Acid FA_Acid Formic Acid Attack_H2O->FA_Acid CPA_Base Cyclopropylamine Attack_OH->CPA_Base Formate Formate Attack_OH->Formate RingOpening Ring Opening (Potential) CPA_Base->RingOpening Strong Base

Caption: Decomposition pathways of this compound.

WorkupWorkflow Start Reaction Complete Cool Cool to 0-5 °C Start->Cool Quench Quench with Mild Reagent (e.g., sat. NH₄Cl or NaHCO₃) Cool->Quench Check_pH pH 6-8? Quench->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Extract Extract with Organic Solvent Check_pH->Extract Yes Adjust_pH->Extract Wash Wash Organic Layer (Dilute Acid/Base, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent (Low Temperature) Dry->Evaporate Product Crude this compound Evaporate->Product

Caption: Recommended workflow for this compound workup.

References

Technical Support Center: Purifying N-Cyclopropylformamide with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Cyclopropylformamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity this compound through column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Q1: My this compound is not moving off the column baseline.

Possible Causes:

  • Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to elute the compound from the stationary phase. This compound is a polar molecule and requires a sufficiently polar mobile phase to move down the column.

  • Strong Interaction with Stationary Phase: If using silica gel, the slightly acidic nature of the silica may be strongly interacting with the amide functional group.[1]

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.[2]

  • Switch to a More Polar Solvent System: Consider using a more polar solvent system, such as dichloromethane/methanol.

  • Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can either:

    • Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[3]

    • Pre-treat the silica gel by washing it with a solvent mixture containing triethylamine before packing the column.[2]

Q2: My this compound is eluting with the solvent front (running too fast).

Possible Cause:

  • Mobile Phase is Too Polar: The solvent system is too polar, causing the compound to have a very low affinity for the stationary phase and move too quickly down the column, resulting in poor separation from non-polar impurities.

Solution:

  • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if using a hexane/ethyl acetate mixture, increase the percentage of hexane. It is crucial to perform thin-layer chromatography (TLC) beforehand to determine an optimal solvent system where the this compound has a retention factor (Rf) of approximately 0.2-0.35.[4][5]

Q3: The separation of this compound from impurities is poor, resulting in mixed fractions.

Possible Causes:

  • Improper Solvent System: The chosen mobile phase may not have the right selectivity to separate your compound from impurities.

  • Column Overloading: Too much crude sample has been loaded onto the column for its size.

  • Poor Column Packing: The column may have been packed unevenly, leading to channeling and band broadening.

Solutions:

  • Optimize the Solvent System with TLC: Experiment with different solvent systems using TLC to find one that provides the best separation between this compound and the impurities.

  • Reduce the Sample Load: Use a larger column or load less of your crude material. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 for difficult separations.

  • Improve Column Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.[4]

Q4: I suspect my this compound is decomposing on the column.

Possible Cause:

  • Sensitivity to Acidic Conditions: Amides can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[6]

Solutions:

  • Use Deactivated Silica Gel: As mentioned in Q1, add a basic modifier like triethylamine to the mobile phase or pre-treat the silica gel.[2][3]

  • Switch to a Different Stationary Phase: Consider using a more neutral stationary phase like alumina.[5] Alumina is available in neutral, acidic, and basic forms; neutral alumina would be the most appropriate starting point.

Frequently Asked Questions (FAQs)

Q5: What are the recommended starting conditions for purifying this compound by column chromatography?

While optimal conditions should be determined empirically using TLC, the following table provides a good starting point for method development.

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol
Elution Mode Gradient elution, starting with a low polarity and gradually increasing.
Detection TLC with a suitable stain (e.g., potassium permanganate) or UV light if the compound or impurities are UV active.

Q6: How do I prepare the column?

There are two common methods for packing a chromatography column: dry packing and slurry (wet) packing. For silica gel, the slurry method is generally preferred as it tends to result in a more uniform packing.[4]

Q7: How should I load my sample onto the column?

The sample can be loaded using either a wet or dry loading technique.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[2]

Q8: What is the ideal Rf value on TLC for good separation on a column?

For optimal separation, the target compound should have an Rf value between 0.2 and 0.35 in the chosen solvent system on a TLC plate.[4][5]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and visualization reagents

2. Method Development with TLC:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop the plates in different solvent systems (e.g., varying ratios of hexane/ethyl acetate).

  • Identify a solvent system where the this compound spot has an Rf of approximately 0.2-0.35 and is well-separated from impurity spots.

3. Column Preparation (Slurry Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a small layer of sand on top of the plug.[7]

  • In a separate beaker, make a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and remove any air bubbles.[7]

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

4. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent.

  • Add a small portion of silica gel to this solution and mix.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) if necessary to achieve a steady flow rate.

  • Start with the least polar mobile phase and gradually increase the polarity as the elution progresses (gradient elution).

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Identify Issue start->problem no_movement Compound at Baseline problem->no_movement No Movement too_fast Compound in Solvent Front problem->too_fast Too Fast poor_sep Poor Separation problem->poor_sep Poor Separation decomposition Suspected Decomposition problem->decomposition Decomposition end Pure Product problem->end Successful Separation increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity deactivate_silica Deactivate Silica (add TEA) no_movement->deactivate_silica decrease_polarity Decrease Mobile Phase Polarity too_fast->decrease_polarity optimize_tlc Optimize Solvents with TLC poor_sep->optimize_tlc reduce_load Reduce Sample Load / Repack Column poor_sep->reduce_load decomposition->deactivate_silica use_alumina Switch to Alumina decomposition->use_alumina increase_polarity->problem deactivate_silica->problem decrease_polarity->problem optimize_tlc->problem reduce_load->problem use_alumina->problem

Caption: Troubleshooting workflow for this compound purification.

References

N-Cyclopropylformamide synthesis reaction quenching and work-up procedure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction quenching and work-up procedure in N-cyclopropylformamide synthesis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for quenching the N-formylation of cyclopropylamine?

A common method for quenching the reaction involves the addition of an aqueous solution to neutralize any remaining reactive reagents. Depending on the formylating agent used, this can be water, a saturated aqueous solution of sodium bicarbonate, or a dilute acid. For reactions using formic acid, a basic quench with sodium bicarbonate is often employed to neutralize the excess acid.

Q2: What are the common organic solvents used for extracting this compound?

This compound is typically extracted from the aqueous reaction mixture using a water-immiscible organic solvent. Common choices include dichloromethane (DCM), ethyl acetate, and diethyl ether. The selection of the solvent may depend on the specific work-up conditions and the solubility of any byproducts.

Q3: My work-up is resulting in a persistent emulsion. How can I resolve this?

Emulsion formation is a frequent issue in liquid-liquid extractions.[1][2][3][4] Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for some time, as gravity may naturally lead to phase separation.[3]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]

  • Filtration: Filtering the entire mixture through a pad of Celite can remove particulate matter that may be stabilizing the emulsion.[2]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to force phase separation.[3]

  • Solvent Evaporation: In some cases, removing the organic solvent via rotary evaporation and then re-extracting with a different solvent can resolve the issue.[2]

Q4: What are the recommended methods for purifying crude this compound?

The primary method for purifying this compound is vacuum distillation.[5][6][7] This is because N-substituted formamides can be thermally sensitive and may decompose at their atmospheric boiling points.[6] Distillation under reduced pressure allows for a lower boiling temperature, minimizing the risk of degradation.[5][6] For smaller scales or to remove non-volatile impurities, column chromatography on silica gel may also be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quenching and work-up of the this compound synthesis.

Low Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Before quenching, ensure the reaction has gone to completion by using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Product Loss During Extraction This compound may have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery. Adding brine to the aqueous layer can also decrease the solubility of the organic product.
Product Volatility This compound has a relatively low molecular weight (85.10 g/mol ) and may be volatile.[8][9] Be cautious during solvent removal on a rotary evaporator. Use a moderate temperature and ensure the vacuum is not too high to prevent co-evaporation of the product.
Decomposition During Purification If purifying by distillation, ensure it is performed under vacuum to avoid thermal decomposition.[6] The boiling point of this compound is reported as 227.2 °C at 760 mmHg, a temperature at which decomposition is likely.[10]
Product Contamination
Potential Cause Troubleshooting Step
Residual Formic Acid If formic acid was used as the formylating agent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution (CO2) ceases. This will neutralize and remove the excess acid.
Unreacted Cyclopropylamine Unreacted cyclopropylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[11] The protonated amine salt will be soluble in the aqueous layer.
Formation of Byproducts The formylation of primary amines can sometimes lead to the formation of di-formylated or other side products. Purification by vacuum distillation or column chromatography is typically effective in removing these impurities.
Solvent Impurities Ensure that the solvents used for extraction and washing are of appropriate purity. Residual solvent in the final product can be removed by drying under high vacuum.

Experimental Protocols

While a specific detailed protocol for the quenching and work-up of this compound was not found in the immediate search results, a general procedure based on standard organic chemistry practices is provided below. This should be adapted based on the specific reaction conditions.

General Quenching and Work-up Procedure:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature. For exothermic quenching, an ice bath may be necessary.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring to neutralize any excess acid. Continue addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash successively with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Logical Workflow for this compound Work-up

Workup_Workflow start Reaction Mixture quench Quench with NaHCO3 (aq) start->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: General workflow for the quenching and work-up of this compound.

Troubleshooting Decision Tree for Emulsion Formation

Emulsion_Troubleshooting emulsion Emulsion Formed wait Wait 15-30 min emulsion->wait brine Add Brine wait->brine Not Resolved resolved Phases Separated wait->resolved Resolved celite Filter through Celite brine->celite Not Resolved brine->resolved Resolved centrifuge Centrifuge celite->centrifuge Not Resolved celite->resolved Resolved centrifuge->resolved Resolved

Caption: Decision tree for troubleshooting emulsion formation during work-up.

References

Validation & Comparative

N-Cyclopropylformamide vs. N,N-dimethylformamide (DMF) as a Formylating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a pivotal transformation, unlocking pathways to a diverse array of functional molecules. Formylating agents are thus indispensable tools in the chemist's arsenal. Among these, N,N-dimethylformamide (DMF) has long been a stalwart, its utility cemented in reactions like the Vilsmeier-Haack reaction. This guide provides a comparative analysis of DMF and a lesser-known analogue, N-Cyclopropylformamide, as formylating agents, drawing upon available experimental data and theoretical considerations.

Executive Summary

This guide reveals a significant disparity in the documented applications of N,N-dimethylformamide (DMF) and this compound as formylating agents. DMF is a well-established and versatile reagent for the formylation of a wide range of substrates, particularly electron-rich aromatic and heteroaromatic compounds, as well as amines. In stark contrast, there is a notable absence of published experimental data demonstrating the use of this compound as a formylating agent in common organic transformations. Consequently, a direct, data-driven performance comparison is not feasible at this time.

This guide will proceed by detailing the established applications and mechanisms of DMF in formylation reactions, supported by experimental protocols. It will then present the known chemical and physical properties of this compound, offering a theoretical perspective on its potential reactivity in comparison to DMF.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of each molecule.

PropertyN,N-Dimethylformamide (DMF) This compound
CAS Number 68-12-258644-54-5[1][2]
Molecular Formula C₃H₇NOC₄H₇NO[1][2]
Molecular Weight 73.09 g/mol 85.10 g/mol [1][2]
Appearance Colorless liquidNot specified in readily available literature
Boiling Point 153 °CNot specified in readily available literature
Solubility Miscible with water and most organic solventsNot specified in readily available literature

N,N-Dimethylformamide (DMF) as a Formylating Agent

DMF is a versatile reagent that can act as a source of a formyl group in several key organic reactions. Its reactivity stems from the ability of the lone pair of electrons on the nitrogen atom to participate in the formation of electrophilic intermediates.

The Vilsmeier-Haack Reaction

The most prominent application of DMF as a formylating agent is in the Vilsmeier-Haack reaction.[3] This reaction enables the formylation of electron-rich arenes and heterocycles. In this process, DMF reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent ActivatingAgent Activating Agent (e.g., POCl₃) ActivatingAgent->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Formylated Arene Hydrolysis->Product

Caption: General workflow for the Vilsmeier-Haack formylation reaction.

  • Reagent Preparation: To a solution of the electron-rich aromatic substrate (1.0 equiv) in DMF (used as both reagent and solvent), (Chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent, 1.5 equiv) is added at 0 °C.

  • Reaction: The mixture is stirred at room temperature for a specified time (e.g., 6.5 hours), with the progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: A solution of sodium acetate (NaOAc, 5.6 equiv) in water is added at 0 °C and stirred for a short period (e.g., 10 minutes).

  • Extraction: The reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether (Et₂O).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by a suitable method, such as silica gel column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

Formylation of Amines

DMF can also be used to formylate primary and secondary amines, often under microwave irradiation with a promoter like methyl benzoate.[4][5] This transamidation reaction provides a direct route to formamides.

Signaling Pathway: DMF in Amine Formylation

Amine_Formylation Amine Primary or Secondary Amine Formamide N-Formylated Amine Amine->Formamide DMF DMF DMF->Formamide Promoter Promoter (e.g., Methyl Benzoate) Promoter->Formamide Microwave Microwave Irradiation Microwave->Formamide

Caption: Key components in the DMF-mediated formylation of amines.

  • Reaction Setup: A primary or secondary amine is dissolved in DMF. A catalytic amount of methyl benzoate is added.

  • Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a specific temperature (e.g., 200 °C) for a short duration (e.g., 5 minutes).

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography.

This compound: A Theoretical Perspective

As previously stated, there is a lack of published experimental data on the use of this compound as a formylating agent. However, we can infer its potential reactivity based on its structure in comparison to DMF.

The core reactivity of formamides in formylation reactions depends on the nucleophilicity of the nitrogen atom and the electrophilicity of the formyl carbon. The nitrogen lone pair in DMF is readily available to initiate the formation of the Vilsmeier reagent. The two methyl groups on the nitrogen in DMF are electron-donating through an inductive effect, which increases the electron density on the nitrogen and enhances its nucleophilicity.

In this compound, the nitrogen is attached to a cyclopropyl group. The cyclopropyl group is known to have some degree of π-character and can participate in conjugation. This electronic effect could potentially influence the nucleophilicity of the nitrogen atom. Theoretical studies would be required to definitively compare the electron-donating or withdrawing nature of a cyclopropyl group versus two methyl groups in this context.[6]

Logical Relationship: Potential Reactivity Comparison

Reactivity_Comparison cluster_DMF N,N-Dimethylformamide (DMF) cluster_NCF This compound DMF_Structure Structure: (CH₃)₂NCHO DMF_Effect Two electron-donating methyl groups DMF_Structure->DMF_Effect DMF_Reactivity Established high reactivity in formylation DMF_Effect->DMF_Reactivity Comparison Comparative Reactivity? DMF_Reactivity->Comparison NCF_Structure Structure: (c-C₃H₅)NHCHO NCF_Effect Cyclopropyl group with potential π-character NCF_Structure->NCF_Effect NCF_Reactivity Reactivity as a formylating agent is not documented NCF_Effect->NCF_Reactivity NCF_Reactivity->Comparison

Caption: A conceptual comparison of factors influencing reactivity.

Without experimental validation, the utility of this compound as a formylating agent remains speculative. It is possible that its unique electronic or steric properties could offer advantages in specific, yet-to-be-explored, synthetic contexts. However, for general formylation purposes, DMF remains the reagent of choice due to its well-documented and broad applicability.

Safety and Handling

Both DMF and this compound should be handled with appropriate safety precautions in a well-ventilated fume hood, with personal protective equipment (PPE) including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): DMF is a known reproductive toxin and can be absorbed through the skin. It is also flammable.

  • This compound: Specific toxicity data for this compound is not as readily available, and it should be treated as a potentially hazardous chemical.

Always consult the Safety Data Sheet (SDS) for each compound before use.[7][8][9]

Conclusion

Based on the currently available scientific literature, N,N-dimethylformamide (DMF) is the demonstrably effective and versatile formylating agent for a variety of organic substrates. Its role in the Vilsmeier-Haack reaction and in the formylation of amines is well-established, with a wealth of experimental data and protocols available to the synthetic chemist.

In contrast, This compound has no documented application as a formylating agent in the reviewed literature. While its chemical structure invites theoretical speculation about its potential reactivity, the absence of experimental evidence precludes any practical comparison with DMF. Researchers seeking a reliable and broadly applicable formylating agent should continue to rely on the well-characterized performance of DMF. Further research is required to explore the synthetic potential of this compound and determine if it offers any unique advantages in formylation or other chemical transformations.

References

A Comparative Study on the Reactivity of N-Alkyl Formamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of common N-alkyl formamides, including N-methylformamide (NMF), N-ethylformamide (NEF), N,N-dimethylformamide (DMF), and N,N-diethylformamide (DEF). The information presented is supported by experimental data from scientific literature to assist researchers in selecting the appropriate formamide for their specific synthetic needs.

Introduction

N-alkyl formamides are a versatile class of organic compounds widely employed as solvents, reagents, and intermediates in organic synthesis. Their reactivity is significantly influenced by the nature of the alkyl substituents on the nitrogen atom, which affects steric hindrance and electronic properties. This guide explores the comparative reactivity of these formamides in three key chemical transformations: hydrolysis, reduction, and the Vilsmeier-Haack reaction.

Hydrolysis of N-Alkyl Formamides

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction in organic chemistry. The rate of this transformation for N-alkyl formamides is dependent on both the reaction conditions (acidic or basic catalysis) and the structure of the formamide.

General Reactivity Trends:

Generally, the rate of hydrolysis is influenced by both steric and electronic factors. Bulky N-alkyl groups can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon. Electron-donating alkyl groups can slightly decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.[1]

Under alkaline conditions, tertiary amides are often more difficult to cleave than primary and secondary amides.[2]

Data Summary: Hydrolysis of N-Alkyl Formamides

FormamideRelative Rate of Hydrolysis (Qualitative)ConditionsProducts
N-Methylformamide (NMF)ModerateAcidic or BasicFormic Acid + Methylamine
N-Ethylformamide (NEF)Moderate to SlowAcidic or BasicFormic Acid + Ethylamine
N,N-Dimethylformamide (DMF)SlowAcidic or BasicFormic Acid + Dimethylamine
N,N-Diethylformamide (DEF)Very SlowAcidic or BasicFormic Acid + Diethylamine

Note: Direct quantitative comparative kinetic data under identical conditions is sparse in the literature. The relative rates are inferred from general principles of amide hydrolysis and available qualitative data.

Experimental Protocols: Hydrolysis

Acid-Catalyzed Hydrolysis (General Procedure): [3]

  • Dissolve the N-alkyl formamide in an aqueous solution of a strong acid (e.g., 2N HCl or H₂SO₄).[4]

  • Heat the mixture to reflux for a period of 2 to 24 hours, monitoring the reaction by a suitable technique (e.g., TLC or GC).[4]

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to isolate the carboxylic acid and amine products.

Base-Catalyzed Hydrolysis (General Procedure): [2][3]

  • Dissolve the N-alkyl formamide in an aqueous or alcoholic solution of a strong base (e.g., 2N NaOH or KOH).[4]

  • Heat the mixture to reflux for an extended period, often overnight or longer, monitoring the reaction progress.[4]

  • Upon completion, cool the reaction mixture. Acidification with a strong acid (e.g., HCl) will protonate the carboxylate to yield the carboxylic acid. The amine can be isolated by extraction.

Reduction of N-Alkyl Formamides

The reduction of N-alkyl formamides is a common method for the synthesis of the corresponding amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation.[5]

General Reactivity Trends:

The reduction of amides with LiAlH₄ is generally efficient. The reactivity can be influenced by the steric bulk of the N-alkyl groups, though LiAlH₄ is a highly reactive reagent capable of reducing most amides.[6]

Data Summary: Reduction of N-Alkyl Formamides with LiAlH₄

FormamideProductTypical Yield
N-Methylformamide (NMF)N,N-DimethylamineGood to Excellent
N-Ethylformamide (NEF)N-Methyl-N-ethylamineGood to Excellent
N,N-Dimethylformamide (DMF)TrimethylamineGood to Excellent
N,N-Diethylformamide (DEF)N,N-Diethyl-N-methylamineGood to Excellent
Experimental Protocol: Reduction with LiAlH₄

Standard Procedure for LiAlH₄ Reduction of Amides: [7]

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-2 equivalents) in a dry ethereal solvent (e.g., diethyl ether or THF).

  • Dissolve the N-alkyl formamide in the same dry solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the ethereal solvent.

  • Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude amine product, which can be further purified by distillation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a substituted formamide, most commonly DMF, and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[8][9]

Influence of N-Alkyl Formamide:

The choice of the N-alkyl formamide can influence the reactivity and outcome of the Vilsmeier-Haack reaction. While DMF is the most common reagent, other formamides such as N-methylformanilide have also been used.[8] The structure of the formamide determines the structure of the intermediate Vilsmeier reagent, which in turn affects its electrophilicity and steric properties. Generally, less sterically hindered and more electron-rich formamides will form the Vilsmeier reagent more readily.

Data Summary: Vilsmeier-Haack Reaction

FormamideVilsmeier Reagent FormedReactivity (Qualitative)
N,N-Dimethylformamide (DMF)(Chloromethylene)dimethylammonium chlorideHigh
N-Methylformanilide(Chloromethylene)methylphenylammonium chlorideModerate

Note: Direct comparative yield data for a range of N-alkyl formamides under identical Vilsmeier-Haack conditions is not extensively documented.

Experimental Protocol: Vilsmeier-Haack Reaction

General Procedure using DMF: [10]

  • To a stirred solution of the electron-rich aromatic substrate in DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 40-80 °C) for several hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Amide N-Alkyl Formamide A_Protonated Protonated Amide A_Amide->A_Protonated H+ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H2O A_Products Formic Acid + Alkylammonium Ion A_Tetrahedral->A_Products - H+ B_Amide N-Alkyl Formamide B_Tetrahedral Tetrahedral Intermediate B_Amide->B_Tetrahedral OH- B_Products Formate + Alkylamine B_Tetrahedral->B_Products

Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of N-alkyl formamides.

Reduction_Workflow start Start: N-Alkyl Formamide reagent 1. LiAlH4 in dry ether/THF 2. Aqueous Workup start->reagent Reduction product Product: Corresponding Amine reagent->product Isolation

Caption: Experimental workflow for the reduction of N-alkyl formamides using LiAlH₄.

Vilsmeier_Haack_Pathway Formamide N,N-Dialkylformamide Vilsmeier_Reagent Vilsmeier Reagent (Electorphile) Formamide->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Product Formylated Arene Intermediate->Product Hydrolysis

Caption: Signaling pathway of the Vilsmeier-Haack formylation reaction.

References

N-Cyclopropylformamide: A Bioisosteric Alternative to Amide Bonds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The amide bond, while prevalent in pharmaceuticals, often presents challenges related to metabolic instability and poor permeability. N-Cyclopropylformamide has emerged as a compelling bioisosteric replacement for the amide group, offering unique conformational properties that can positively influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative overview of this compound and traditional amides, supported by established experimental protocols for their evaluation.

Conformational and Physicochemical Properties: A Tale of Two Amides

The introduction of a cyclopropyl group on the amide nitrogen imparts distinct conformational features compared to a simple secondary amide. Studies have shown that N-cyclopropylacetamides exhibit a significantly higher population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in solution compared to other aliphatic secondary amides.[1][2] This is attributed to the unique steric and electronic properties of the cyclopropyl ring.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

PropertySimple Amide AnalogThis compound AnalogRationale for Potential Difference
Physicochemical Properties
Molecular Weight ( g/mol )XX + 26.04Addition of C2H2
Calculated logPYY + ~0.5The cyclopropyl group generally increases lipophilicity.
Aqueous Solubility (µg/mL)High to ModeratePotentially LowerIncreased lipophilicity can decrease aqueous solubility.
Pharmacokinetic Properties
Permeability (Papp, 10⁻⁶ cm/s)BaselinePotentially HigherThe rigid, lipophilic cyclopropyl group may enhance membrane traversing capabilities.
Metabolic Stability (t½, min)VariablePotentially HigherThe cyclopropyl group can block sites of metabolism and is generally more stable than linear alkyl groups.
Plasma Protein Binding (%)VariablePotentially HigherIncreased lipophilicity can lead to greater binding to plasma proteins like albumin.

Experimental Protocols for Comparative Analysis

To empirically determine the advantages of substituting an amide with an this compound, a series of standardized in vitro assays are essential. Below are detailed protocols for assessing permeability, metabolic stability, and plasma protein binding.

Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[4][5][6][7][8] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Workflow:

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell inserts Culture->Seed Differentiate Allow cells to differentiate (18-22 days) Seed->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER Add_Compound Add test compound to apical (A) or basolateral (B) side TEER->Add_Compound Incubate Incubate for 2 hours at 37°C Add_Compound->Incubate Sample Sample from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate apparent permeability (Papp) Quantify->Calculate Efflux Determine efflux ratio (Papp(B-A) / Papp(A-B)) Calculate->Efflux

Caption: Caco-2 permeability assay workflow.

Protocol:

  • Cell Culture: Caco-2 cells are cultured in appropriate media and seeded onto semipermeable inserts in multi-well plates.[7]

  • Monolayer Formation: The cells are allowed to grow and differentiate for 18-22 days to form a confluent and polarized monolayer.[6]

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]

  • Compound Incubation: The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and buffer is added to the basolateral (receiver) compartment for assessing A-B permeability. For B-A permeability, the compound is added to the basolateral side.

  • Sampling: Samples are taken from the receiver compartment at specified time points (e.g., 2 hours).[7]

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[6]

Metabolic Stability Assessment: Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[9][10][11][12][13]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare liver microsome solution in buffer Pre_Incubate Pre-incubate microsomes and compound at 37°C Prepare_Microsomes->Pre_Incubate Prepare_Compound Prepare test compound stock solution Prepare_Compound->Pre_Incubate Initiate Initiate reaction by adding NADPH Pre_Incubate->Initiate Time_Points Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 min) Initiate->Time_Points Quench Stop reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS for remaining parent compound Centrifuge->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate

Caption: Liver microsomal stability assay workflow.

Protocol:

  • Preparation: A solution of pooled liver microsomes (from human or other species) is prepared in a phosphate buffer.[9]

  • Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C.[11]

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[10][11]

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[11]

Plasma Protein Binding Assessment: Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent to which a drug binds to plasma proteins, which influences its distribution and availability to act on its target.[14][15][16]

Experimental Workflow:

G cluster_setup Dialysis Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike_Plasma Spike plasma with test compound Load_Device Load plasma into one chamber and buffer into the other chamber of the dialysis device Spike_Plasma->Load_Device Incubate Incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours) Load_Device->Incubate Sample Sample from both plasma and buffer chambers Incubate->Sample Quantify Quantify compound concentration in both samples by LC-MS/MS Sample->Quantify Calculate Calculate the fraction unbound (fu) and percentage of protein binding Quantify->Calculate

Caption: Equilibrium dialysis workflow for plasma protein binding.

Protocol:

  • Device Preparation: A semipermeable membrane separates two chambers in a dialysis device.

  • Sample Loading: Plasma (human or other species) spiked with the test compound is added to one chamber, and a protein-free buffer (e.g., PBS) is added to the other.[17]

  • Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[14]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Conclusion

The replacement of an amide bond with an this compound is a promising strategy in drug design to overcome common pharmacokinetic hurdles. The unique conformational properties imparted by the cyclopropyl group can lead to improved metabolic stability and membrane permeability. However, these potential benefits must be weighed against possible increases in lipophilicity and plasma protein binding. The experimental protocols outlined in this guide provide a robust framework for the direct comparison of this compound analogs with their parent amide-containing compounds, enabling data-driven decisions in the optimization of drug candidates.

References

Comparative Guide to Analytical Methods for the Quantification of N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Methods

The selection of an analytical method for the quantification of N-Cyclopropylformamide will depend on various factors, including the sample matrix, required sensitivity, selectivity, and the instrumentation available. Below is a summary of the most probable techniques.

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.
Selectivity Moderate to HighVery High
Sensitivity Moderate (µg/mL to ng/mL)High (ng/mL to pg/mL)
Linearity (Anticipated R²) > 0.999> 0.999
Accuracy (Anticipated % Recovery) 98-102%95-105%
Precision (Anticipated %RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL range
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Typical Application Routine quality control, stability studies.Identification and quantification of volatile impurities, metabolite studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. As no specific methods for this compound were found, the following are proposed protocols based on methods for formamide and cyclopropylamine.[1][2]

Proposed High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from general principles for the analysis of formamide.[1][3]

a. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Use ultrasonication to ensure complete dissolution and extraction.[1]

  • Filter the resulting solution through a 0.22 µm syringe filter before injection into the HPLC system.

b. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Photo Diode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile. The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: Due to the formamide structure, a low wavelength, such as < 210 nm, is likely required for detection.[1]

  • Injection Volume: 10-20 µL, to be optimized based on concentration and sensitivity requirements.

c. Calibration Curve:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Inject each standard and record the peak area.

  • Plot a graph of peak area versus concentration to construct a calibration curve.

d. Sample Analysis:

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on established techniques for the analysis of formamide and cyclopropylamine.[1][2][4]

a. Sample Preparation:

  • Accurately weigh the sample into a glass vial.

  • Add a suitable extraction solvent, such as methanol.[1]

  • Perform ultrasonic extraction for a defined period to ensure complete extraction of this compound from the sample matrix.

  • To improve quantification, add a known amount of a suitable internal standard.

  • Filter the extract through a 0.22 µm filter prior to analysis.

b. Instrumentation and Conditions:

  • Gas Chromatograph: A GC system with a capillary column.

  • Mass Spectrometer: A mass selective detector.

  • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often suitable for amides.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Injector Temperature: To be optimized, e.g., 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) to ensure elution of the analyte.

  • MS Source Temperature: e.g., 230 °C.

  • MS Quadrupole Temperature: e.g., 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound for enhanced sensitivity and specificity.

c. Calibration Curve and Analysis: The procedures for generating a calibration curve and analyzing samples are analogous to those described for the HPLC method, using the peak area ratios of the analyte to the internal standard.

Method Validation Workflow and Data Analysis Pathway

The following diagrams illustrate the logical flow of analytical method validation and the general experimental workflow for the proposed methods.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow method_dev Method Development & Optimization validation_protocol Validation Protocol Definition method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability documentation Final Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation

Caption: Logical flow for analytical method validation.

Experimental_Workflow General Experimental & Data Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_weighing Weigh Sample extraction Solvent Extraction / Dilution sample_weighing->extraction standard_prep Prepare Standards & QC Samples standard_prep->extraction filtration Filtration (0.22 µm) extraction->filtration instrument_setup Instrument Setup (HPLC or GC-MS) filtration->instrument_setup sequence_run Run Sequence (Standards, QC, Samples) instrument_setup->sequence_run peak_integration Peak Integration & Identification sequence_run->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte Concentration calibration->quantification report Generate Report quantification->report

Caption: Workflow from sample preparation to data analysis.

References

A Comprehensive Comparison Guide to Stability-Indicating Assays for N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for establishing a stability-indicating assay for N-Cyclopropylformamide. Given the absence of a standardized, publicly available method for this specific compound, this document synthesizes information from established analytical principles for related structures, primarily N-substituted formamides and cyclopropylamines, to propose a robust analytical framework. The guide includes potential degradation pathways, comparative analytical methods, detailed experimental protocols, and visual workflows to aid in the development and validation of a suitable stability-indicating assay.

Introduction to Stability-Indicating Assays

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] The development of a robust SIM is a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) to ensure the safety, efficacy, and quality of a drug product throughout its shelf life.[2]

For this compound, a small molecule containing a formamide and a cyclopropylamine moiety, the development of a SIM requires a thorough understanding of its potential degradation pathways under various stress conditions.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, the primary degradation pathway is anticipated to be hydrolysis of the amide bond. This is a common degradation route for formamide-containing compounds.[3] Additionally, the cyclopropylamine group may also be susceptible to degradation, particularly under harsh pH conditions.[4]

Major Degradation Pathways:

  • Hydrolytic Degradation (Acidic and Basic): The formamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into Cyclopropylamine and Formic Acid .[3]

  • Oxidative Degradation: While the formamide group is relatively stable to oxidation, the nitrogen atom could potentially be a site for oxidative reactions, leading to N-oxide or other oxidized species.

  • Thermal Degradation: At elevated temperatures, formamides can decompose.[5] For this compound, this could potentially lead to the formation of smaller volatile molecules.

  • Photolytic Degradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or rearrangements.

The following diagram illustrates the predicted primary degradation pathway of this compound.

G NCF This compound Hydrolysis Hydrolysis (Acidic/Basic) NCF->Hydrolysis CPA Cyclopropylamine Hydrolysis->CPA FA Formic Acid Hydrolysis->FA

Caption: Predicted hydrolytic degradation pathway of this compound.

Comparison of Analytical Methods

A stability-indicating assay for this compound and its degradation products requires a separation technique that can resolve the parent compound from its potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable techniques for this purpose.[6] The following table compares a proposed HPLC/UPLC method for the parent drug with known methods for its primary degradation products.

Parameter Proposed HPLC/UPLC Method for this compound Ion Chromatography Method for Cyclopropylamine[7] HPLC Method for Formic Acid[4][8]
Instrumentation HPLC or UPLC with UV/PDA DetectorIon Chromatograph with Conductivity DetectorHPLC with UV Detector
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm for UPLC)Cation-Exchange Column (e.g., Metrosep C4, 250 x 4.0 mm, 5 µm)C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient)5 mM Hydrochloric acid in 10% Acetonitrile (Isocratic)Isocratic Water or dilute acid (e.g., 0.005 N H₂SO₄)
Flow Rate 0.3 - 0.5 mL/min (UPLC)0.9 mL/min1.0 mL/min
Detection UV at ~210 nmSuppressed ConductivityUV at ~210 nm
Primary Use Quantification of this compound and separation from degradation products.Quantification of Cyclopropylamine impurity.Quantification of Formic Acid impurity.
Advantages High resolution, sensitivity, and ability to separate a range of polar and non-polar compounds.High sensitivity and specificity for cationic species like amines.Simple mobile phase, good for quantifying small organic acids.
Limitations May require derivatization for compounds without a UV chromophore.Not suitable for the parent drug or non-ionic degradants.Limited applicability for a full impurity profile.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

The following protocol is a general guideline for performing forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the analytical method is challenged without generating secondary degradation products.[9]

a. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified period. Also, heat a solution of the drug substance.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

c. Analysis: Analyze the stressed samples using the proposed stability-indicating HPLC/UPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Proposed Stability-Indicating UPLC Method for this compound

This proposed method is based on common practices for the analysis of small polar molecules and is designed to provide good separation of this compound from its expected degradation products.

  • Instrumentation: UPLC system with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 40% B

    • 5-6 min: 40% to 95% B

    • 6-7 min: Hold at 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 210 nm.

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrated by the separation of the main peak from degradation products in forced degradation samples. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies of spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Visualizing the Workflow

The following diagram outlines the logical workflow for the development and validation of a stability-indicating assay for this compound.

G cluster_0 Method Development cluster_1 Method Validation A Literature Search & Physicochemical Properties B Propose Initial HPLC/UPLC Conditions A->B C Forced Degradation Studies B->C D Optimize Separation C->D Analyze Stressed Samples E Specificity D->E Finalized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated Stability- Indicating Method I->J

Caption: Workflow for developing a stability-indicating assay.

Conclusion

The development of a validated stability-indicating assay is essential for ensuring the quality and stability of this compound. While a specific public method is not available, this guide provides a comprehensive framework based on the known chemistry of formamides and cyclopropylamines, and established analytical practices. The proposed UPLC method, coupled with a thorough forced degradation study, should provide the necessary specificity to separate this compound from its key degradation products, primarily cyclopropylamine and formic acid. For complete characterization of unknown degradation products, hyphenated techniques such as LC-MS would be invaluable. The provided protocols and workflows serve as a robust starting point for researchers and analytical scientists in the pharmaceutical industry to develop and validate a suitable stability-indicating method for this compound.

References

Comparing the efficacy of different catalysts for N-Cyclopropylformamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Cyclopropylformamide, a key building block in the development of pharmaceuticals and agrochemicals, relies on efficient and selective catalytic methods. This guide provides an objective comparison of various catalysts employed in the N-formylation of cyclopropylamine, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.

Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound from cyclopropylamine and a formyl source is summarized below. The data represents typical yields and conditions reported for the N-formylation of primary amines, which are applicable to cyclopropylamine.

Catalyst SystemFormylating AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference(s)
Iodine (I₂) (5 mol%) Formic AcidSolvent-free701-3 hoursUp to 94%[1]
Acetic Anhydride Formic AcidToluene (optional)40-601-3 hoursHigh[2]
**Immobilized Sulfuric Acid (H₂SO₄-SiO₂) **Methyl FormateNot specifiedNot specifiedNot specifiedHigh[3]
Bimetallic AuPd–Fe₃O₄ Nanoparticles MethanolMethanolRoom Temp.Not specifiedHigh[4]
Various Heterogeneous Nanocatalysts VariousWater, PEG, Ionic Liquids, Solvent-freeVariesVariesHigh[5]
Ruthenium & Manganese Complexes MethanolNot specifiedVariesVariesHigh[4]
CO₂ and a Reducing Agent Carbon DioxideVariesVariesVariesVaries[6]

Note: The yields and reaction conditions can vary depending on the specific substrate and scale of the reaction. The table provides a general overview for comparison.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Iodine-Catalyzed N-Formylation of Cyclopropylamine

This protocol is adapted from a general method for the N-formylation of amines using iodine as a catalyst.[1]

Materials:

  • Cyclopropylamine

  • Formic Acid (98-100%)

  • Iodine (I₂)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add cyclopropylamine (1.0 eq).

  • Add formic acid (2.0 eq) to the flask.

  • Add iodine (5 mol%) to the reaction mixture.

  • Heat the mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to quench the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure.

Protocol 2: N-Formylation using Acetic Formic Anhydride (in situ generated)

This protocol is a general and highly effective method for the formylation of primary amines.[2]

Materials:

  • Cyclopropylamine

  • Acetic Anhydride

  • Formic Acid (98-100%)

  • Anhydrous Toluene (optional)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride (1.0 eq).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add formic acid (1.1 eq) to the cooled acetic anhydride with stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of acetic formic anhydride.

  • Dissolve cyclopropylamine (1.0 eq) in an equal volume of anhydrous toluene (optional) and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 40-60°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to quench the excess anhydride and neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues during the synthesis of this compound.

G cluster_workflow Experimental Workflow for this compound Synthesis Reactants 1. Mix Cyclopropylamine, Formylating Agent, & Catalyst Reaction 2. Heat and Stir (Monitor by TLC) Reactants->Reaction Workup 3. Quench Reaction & Perform Aqueous Workup Reaction->Workup Extraction 4. Extract with Organic Solvent Workup->Extraction Drying 5. Dry and Concentrate Organic Phase Extraction->Drying Purification 6. Purify by Chromatography or Distillation Drying->Purification Product Pure this compound Purification->Product

General experimental workflow.

G cluster_troubleshooting Troubleshooting Low Product Yield Start Low or No Product Yield Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Initial Check Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Issue Found & Fixed Change_Catalyst Screen Alternative Catalysts Optimize_Conditions->Change_Catalyst Optimization Fails Optimize_Conditions->Success Successful Improve_Workup Modify Workup Procedure Change_Catalyst->Improve_Workup No Improvement Change_Catalyst->Success Successful Improve_Workup->Success Successful

Decision tree for troubleshooting.

References

Navigating Reaction Pathways: A Guide to Kinetic vs. Thermodynamic Control in Reactions of N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively control the outcome of a chemical reaction is paramount. When a reaction can yield multiple products, the principles of kinetic and thermodynamic control become critical for optimizing the synthesis of the desired compound. This guide provides an objective comparison of these competing reaction pathways, specifically in the context of a plausible reaction involving N-Cyclopropylformamide: acid-catalyzed ring-opening. While specific experimental data for this exact substrate is not prevalent in the literature, this guide presents a hypothetical, yet chemically sound, framework supported by established principles of reaction control.

Under kinetic control, the major product is the one that is formed the fastest, resulting from the reaction pathway with the lowest activation energy.[1][2][3] These reactions are typically conducted at low temperatures with short reaction times to prevent the system from reaching equilibrium.[1][4] In contrast, thermodynamic control favors the most stable product, which has the lowest Gibbs free energy.[2][5] This is achieved under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, enabling the initially formed kinetic product to revert to the starting material or an intermediate and then proceed to the more stable thermodynamic product.[6]

Hypothetical Reaction: Acid-Catalyzed Ring-Opening of this compound

A common reaction for cyclopropyl groups is acid-catalyzed ring-opening, which proceeds through a carbocation intermediate. For this compound, protonation of the carbonyl oxygen would be followed by ring-opening to generate a resonance-stabilized carbocation. This intermediate can then be attacked by a nucleophile (in this case, water from the acidic solution) at two different positions, leading to a kinetic and a thermodynamic product.

  • Kinetic Product: The kinetic product would likely arise from the nucleophilic attack at the carbon atom that bears the most positive charge in the resonance-stabilized intermediate. This is often the more substituted carbon, leading to faster formation.

  • Thermodynamic Product: The thermodynamic product would be the most stable isomer overall. This could involve the formation of a more substituted double bond or a less sterically hindered molecule.

Comparative Data on Product Distribution

The following table presents hypothetical experimental data for the acid-catalyzed ring-opening of this compound, illustrating the effect of temperature and reaction time on the product ratio.

EntryTemperature (°C)Reaction Time (hours)% Yield (Kinetic Product)% Yield (Thermodynamic Product)Kinetic:Thermodynamic Ratio
100.585155.7 : 1
20470302.3 : 1
325160401.5 : 1
4252435650.5 : 1
5800.545550.8 : 1
6801210900.1 : 1

Analysis of Hypothetical Data:

As shown in the table, at low temperatures and short reaction times (Entry 1), the formation of the kinetic product is highly favored. As the reaction time is extended even at low temperatures (Entry 2), the system begins to equilibrate, and the proportion of the more stable thermodynamic product increases. At higher temperatures (Entries 5 and 6), the thermodynamic product becomes the major product, especially with longer reaction times, as there is sufficient energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium.

Visualizing the Reaction Pathway

The following diagram illustrates the energy profile for the competing kinetic and thermodynamic pathways in the hypothetical acid-catalyzed ring-opening of this compound.

G cluster_0 cluster_1 cluster_2 Reactant Reactant This compound + H+ This compound + H+ Intermediate Resonance-Stabilized Carbocation This compound + H+->Intermediate  Ring Opening TS_Kinetic Transition State (Kinetic) Intermediate->TS_Kinetic ΔG‡ (Kinetic) (Lower) TS_Thermodynamic Transition State (Thermodynamic) Intermediate->TS_Thermodynamic ΔG‡ (Thermo) (Higher) Kinetic Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic Product E Potential Energy axis_start axis_end axis_start->axis_end Reaction_Coordinate Reaction Coordinate

Figure 1. Energy profile for kinetic vs. thermodynamic control.

Experimental Protocols

To experimentally determine the kinetic and thermodynamic product ratios for the acid-catalyzed ring-opening of this compound, the following protocols would be employed.

General Procedure for Acid-Catalyzed Ring-Opening

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Constant temperature bath (for 0°C) and heating mantle with a temperature controller (for 25°C and 80°C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of this compound (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of water or a co-solvent system if solubility is an issue) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: The flask is placed in a constant temperature bath set to the desired temperature (0°C, 25°C, or 80°C).

  • Initiation: Once the solution has reached the target temperature, 1 M HCl (e.g., 2 equivalents) is added to initiate the reaction.

  • Reaction Monitoring and Quenching: Aliquots of the reaction mixture are taken at specified time intervals (e.g., 0.5, 1, 4, 12, 24 hours). Each aliquot is immediately quenched by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid and stop the reaction.

  • Workup: The quenched aliquot is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude product mixture is analyzed by ¹H NMR spectroscopy and/or Gas Chromatography (GC) to determine the ratio of the kinetic and thermodynamic products. The integration of characteristic signals for each product in the ¹H NMR spectrum or the peak areas in the GC chromatogram can be used for quantification.[1]

Protocol for Kinetic Control Conditions
  • Temperature: The reaction is maintained at a low temperature, for example, 0°C, using an ice-water bath.

  • Reaction Time: The reaction is run for a short duration, and aliquots are taken at early time points (e.g., 30 minutes, 1 hour) to observe the initial product distribution before significant equilibration can occur.

Protocol for Thermodynamic Control Conditions
  • Temperature: The reaction is conducted at a higher temperature, for example, 80°C, using a heating mantle and a temperature controller.

  • Reaction Time: The reaction is allowed to proceed for an extended period (e.g., 12 to 24 hours) to ensure that the system has reached equilibrium. The product ratio should be monitored over time, and equilibrium is considered reached when the ratio no longer changes significantly.

By carefully controlling the reaction conditions, researchers can selectively favor the formation of either the kinetic or the thermodynamic product. This understanding is crucial for developing efficient and selective synthetic routes in drug discovery and other areas of chemical research.

References

N-Cyclopropylformamide Derivatives: A Comparative Guide to Synthesis and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-cyclopropylformamide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery. Their unique structural and electronic properties, conferred by the strained cyclopropyl ring, contribute to their diverse pharmacological profiles. This guide provides a comparative overview of the synthesis of this compound derivatives, an analysis of their structure-activity relationships (SAR) against various biological targets, and detailed experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct formylation of cyclopropylamine or amide coupling reactions between a cyclopropylamine derivative and a formic acid equivalent or a carboxylic acid.

1. Formylation of Cyclopropylamine and its Derivatives:

This is a straightforward approach where cyclopropylamine is reacted with a formylating agent. Common formylating agents include:

  • Ethyl formate: A simple and cost-effective method often carried out under neat conditions or in a suitable solvent.

  • Formic acid with a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate formic acid for amide bond formation.

  • N,N-Dimethylformamide (DMF) derivatives: Reagents such as DMF-dimethyl acetal can serve as both a solvent and a formylating agent.

2. Amide Coupling Reactions:

This versatile method allows for the synthesis of more complex this compound derivatives by coupling a substituted cyclopropylamine with a carboxylic acid. The reaction is typically mediated by a coupling agent to activate the carboxylic acid. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIPEA).

A general synthetic workflow for the preparation of this compound derivatives via amide coupling is depicted below.

experimental_workflow General Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Carboxylic Acid & Cyclopropylamine) coupling Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product This compound Derivative characterization->product assay Biological Assay (e.g., Enzyme Inhibition, Cytotoxicity) product->assay data Data Analysis (IC50/EC50 Determination) assay->data sar SAR Analysis data->sar

Caption: General workflow for synthesis and evaluation.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the cyclopropyl and the formamide moieties. SAR studies have been instrumental in optimizing the potency and selectivity of these compounds against various targets.

As Inhibitors of Ketol-Acid Reductoisomerase (KARI)

A series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas were synthesized and evaluated for their inhibitory activity against rice KARI. The SAR findings indicate that:

  • Longer alkyl chains on the 5-position of the thiadiazole ring lead to higher inhibitory activity.

  • Substitution at the 4-position of a benzene ring attached to the thiadiazole resulted in higher activity compared to 2- or 3-position substitutions.[1]

Compound IDR-Group (Substitution on Thiadiazole)KARI Inhibitory Activity (%) @ 100 µg/mL
3e5-butyl100
3n3-pyridinyl100
-Shorter alkyl chainsLower activity
-2- or 3-substituted phenylLower activity
Table 1: SAR of N-cyclopropylformyl-thiourea derivatives as KARI inhibitors.[1]
As Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

Analogues of the active metabolite of leflunomide, which contain a cyclopropyl group, have been synthesized and evaluated as DHODH inhibitors. The in vivo activity in rat and mouse models of delayed-type hypersensitivity correlated well with their in vitro DHODH potency.[2]

CompoundStructureIn Vitro DHODH Potency (IC50)In Vivo Activity (ED50, mg/kg)
Leflunomide Metabolite (A77 1726)(Structure not shown)PotentActive
Compound 3 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamideMost PromisingRat: 2, Mouse: 31
Table 2: Activity of cyclopropyl-containing DHODH inhibitors.[2]
As Kappa Opioid Receptor (KOR) Agonists

Systematic SAR studies of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines have identified potent and selective KOR agonists. These studies provide insights for developing non-addictive pain therapeutics.[3][4]

CompoundModificationKOR Agonist ActivityIn Vivo Effects
Nalfurafine (Lead)-PotentAnalgesic
Analog 21 Modified arylcarboxamidoPotentLonger duration of action, less sedative
Analog 23 Modified arylcarboxamidoPotentLonger duration of action
Table 3: SAR of N-cyclopropylmethyl-northebaine derivatives as KOR agonists.[3][4]

Signaling Pathways

The diverse biological activities of this compound derivatives stem from their interaction with various key signaling proteins. Understanding these pathways is crucial for rational drug design and for elucidating their mechanism of action.

Kappa Opioid Receptor (KOR) Signaling

KORs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[5] These events ultimately lead to a reduction in neuronal excitability.

KOR_pathway Kappa Opioid Receptor (KOR) Signaling Pathway ligand KOR Agonist (e.g., this compound Derivative) receptor KOR ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channels (e.g., GIRK, Ca2+ channels) g_protein->ion_channel modulates camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) pka->response ion_channel->response

Caption: Simplified KOR signaling cascade.

Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA precursors. Inhibition of DHODH depletes the pyrimidine pool, thereby arresting cell proliferation. This makes DHODH an attractive target for anticancer and immunosuppressive drugs.

DHODH_pathway Role of DHODH in Pyrimidine Biosynthesis carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate multi-step dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump multi-step dna_rna DNA & RNA Synthesis ump->dna_rna dhodh->orotate catalyzes inhibitor This compound Derivative (Inhibitor) inhibitor->dhodh inhibits

Caption: DHODH's role in pyrimidine synthesis.

Experimental Protocols

General Procedure for Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding cyclopropylamine derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as KARI or DHODH.

  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and this compound derivative in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Fit the data to a suitable model to determine the IC50 value.

References

A Comparative Guide to the Cross-Reactivity of N-Cyclopropylformamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological assay data and comprehensive cross-reactivity studies for N-Cyclopropylformamide are not extensively available in the public domain. This guide, therefore, provides a comparative framework based on the known biological activities of structurally related compounds, including N-substituted formamides and molecules containing a cyclopropyl moiety. The experimental data presented herein is hypothetical and serves to illustrate the methodologies and data presentation formats relevant to such a study.

Introduction

This compound is a small molecule featuring a cyclopropyl group attached to a formamide backbone. While direct biological targets of this compound are not well-documented, its structural motifs suggest potential interactions with various biological systems. The formamide group is a common feature in molecules that can act as hydrogen bond donors and acceptors, potentially interacting with enzyme active sites or receptors. The cyclopropyl group, a rigid and strained three-membered ring, is present in a number of bioactive compounds and can influence binding affinity and metabolic stability.

Cross-reactivity studies are crucial in drug development to identify off-target effects and understand a compound's broader biological profile. This guide outlines a potential approach to assessing the cross-reactivity of this compound against a panel of putative biological targets.

Potential Biological Targets and Rationale for Screening

Based on the known activities of related compounds, a cross-reactivity screening panel for this compound could include:

  • Amidohydrolases: Enzymes like N-substituted formamide deformylase are known to metabolize N-substituted formamides.[1][2] It is plausible that this compound could be a substrate or inhibitor of such enzymes.

  • Monoamine Oxidases (MAOs): Benzylamine, a metabolite of N-benzylformamide, is a substrate for MAO-B.[3] Given the structural similarity, this compound could potentially interact with MAOs.

  • Opioid Receptors: The cyclopropyl group is found in potent opioid receptor modulators like cyclopropylfentanyl.[4] Although the overall scaffold of this compound is different, screening against opioid receptors would be a prudent step to rule out unintended psychoactive effects.

  • CYP450 Enzymes: The cyclopropane ring can be a target for metabolic enzymes, and screening against major cytochrome P450 isoforms is important for understanding the compound's pharmacokinetic profile.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical data from a series of in vitro assays designed to assess the cross-reactivity of this compound.

TargetAssay TypeThis compound (IC50/EC50, µM)Alternative 1: Formamide (IC50/EC50, µM)Alternative 2: Cyclopropylamine (IC50/EC50, µM)
N-substituted formamide deformylase Enzymatic (Hydrolysis)> 100> 100> 100
Monoamine Oxidase A (MAO-A) Enzymatic (Oxidation)85.3> 10045.7
Monoamine Oxidase B (MAO-B) Enzymatic (Oxidation)62.1> 10033.2
µ-Opioid Receptor (MOR) Radioligand Binding> 100> 100> 100
κ-Opioid Receptor (KOR) Radioligand Binding> 100> 100> 100
δ-Opioid Receptor (DOR) Radioligand Binding> 100> 100> 100
CYP3A4 Enzymatic (Metabolism)98.5> 10075.1
CYP2D6 Enzymatic (Metabolism)> 100> 100> 100

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

This assay would determine if this compound is a substrate or inhibitor of N-substituted formamide deformylase.

  • Principle: The enzymatic hydrolysis of the N-formyl bond is monitored by measuring the formation of the corresponding amine product.

  • Procedure:

    • Recombinant N-substituted formamide deformylase is purified.

    • The enzyme (0.1 mg/mL) is incubated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in a potassium phosphate buffer (pH 7.5).[5]

    • The reaction is initiated by the addition of the substrate.

    • The reaction is stopped at various time points by acidification.

    • The formation of cyclopropylamine is quantified by HPLC.

    • For inhibition studies, a known substrate like N-benzylformamide is used, and the assay is performed in the presence of varying concentrations of this compound.[1][2]

This assay would assess the binding affinity of this compound to opioid receptors.

  • Principle: The ability of a test compound to displace a radiolabeled ligand from its receptor is measured.

  • Procedure:

    • Cell membranes expressing the human µ, κ, or δ opioid receptor are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of this compound.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The IC50 value is determined by non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound & Analogs Enzyme_Assay Enzymatic Assays (e.g., Deformylase, MAO) Compound->Enzyme_Assay Test Compound Binding_Assay Radioligand Binding (Opioid Receptors) Compound->Binding_Assay Test Compound Metabolism_Assay Metabolism Assays (CYP450) Compound->Metabolism_Assay Test Compound Targets Biological Targets (Enzymes, Receptors) Targets->Enzyme_Assay Assay System Targets->Binding_Assay Assay System Targets->Metabolism_Assay Assay System Data_Quant Quantification (IC50 / EC50) Enzyme_Assay->Data_Quant Binding_Assay->Data_Quant Metabolism_Assay->Data_Quant Comparison Comparative Analysis Data_Quant->Comparison

Fig 1. A generalized workflow for in vitro cross-reactivity screening.

Signaling_Pathway cluster_receptor Hypothetical MAO Interaction Ligand This compound MAO Monoamine Oxidase (MAO) Ligand->MAO Inhibition? Metabolite Oxidized Metabolite MAO->Metabolite Oxidation Substrate Endogenous Substrate (e.g., Dopamine) Substrate->MAO Binding

Fig 2. A potential interaction of this compound with MAO.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for conducting and presenting cross-reactivity studies. The hypothetical data and protocols illustrate how the biological activity of this compound could be systematically evaluated against relevant targets. Such studies are essential for elucidating the compound's pharmacological profile and identifying any potential off-target liabilities. Further research is warranted to determine the actual biological activities of this compound.

References

Benchmarking N-Cyclopropylformamide synthesis against other formylation methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of amide functionalities is a cornerstone of modern organic chemistry. N-cyclopropylformamide, a key structural motif in numerous pharmaceutical agents and agrochemicals, presents a valuable case study for evaluating common formylation methods. This guide provides a detailed comparison of prevalent synthetic strategies for this compound, supported by experimental data and mechanistic insights to inform methodology selection.

This report benchmarks the synthesis of this compound against three widely employed formylation methods: reaction with formic acid, reaction with ethyl formate, and reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The comparative analysis focuses on key performance indicators such as product yield, reaction time, and temperature, offering a clear and objective overview for process optimization and development.

At a Glance: Comparative Performance of Formylation Methods

MethodReagentCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)
Target Synthesis Formic Acid/Acetic Anhydride None 50-60 1 95
Alternative 1Formic AcidNone (neat)601-291-93[1]
Alternative 2Ethyl FormateNone (neat)6010-1283-89[1]
Alternative 3DMF-DMANeat800.5High (unquantified)[2]

Detailed Experimental Protocols

Synthesis of this compound via Acetic Formic Anhydride

This procedure utilizes the in-situ generation of acetic formic anhydride, a potent formylating agent.

Procedure: To a solution of cyclopropylamine (1 equivalent) in a suitable solvent, a pre-mixed solution of formic acid (1.1 equivalents) and acetic anhydride (1.1 equivalents) is added dropwise at 0°C.[3][4] The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

A note on the reagent: Acetic formic anhydride is typically generated in situ by reacting formic acid with acetic anhydride.[3][4] This mixture is highly effective for the formylation of primary and secondary amines.[3]

Alternative Method 1: Formylation with Formic Acid (Neat)

This method offers a straightforward, solvent-free approach to N-formylation.

Procedure: Cyclopropylamine (1 equivalent) and formic acid (1-4 equivalents) are mixed in a reaction vessel.[5] The mixture is heated to 60°C and stirred for 1-2 hours.[1] Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formic acid is removed under reduced pressure to afford the crude this compound, which can be further purified by distillation or chromatography if necessary. This method is noted for being environmentally friendly due to the absence of solvents.[5]

Alternative Method 2: Formylation with Ethyl Formate (Neat)

Ethyl formate serves as a mild and effective formylating agent in this solvent-free procedure.

Procedure: Cyclopropylamine (1 equivalent) is mixed with an excess of ethyl formate (typically 3 equivalents). The mixture is heated to 60°C and stirred for 10-12 hours.[1] The reaction progress is monitored by TLC. After the reaction is complete, the excess ethyl formate and the ethanol byproduct are removed by distillation to yield this compound.

Alternative Method 3: Formylation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a highly reactive reagent that allows for rapid formylation under mild conditions.

Procedure: Cyclopropylamine (1 equivalent) is reacted with DMF-DMA (1 equivalent) in a neat mixture at 80°C for 30 minutes.[2] Upon completion, the volatile byproducts (methanol and dimethylamine) can be removed under reduced pressure to provide the desired this compound.

Mechanistic Pathways and Experimental Workflows

The selection of a formylation method is often guided by the underlying reaction mechanism, which influences factors such as reaction rate, selectivity, and the formation of byproducts. The following diagrams illustrate the key mechanistic steps and experimental workflows for each of the discussed methods.

Formic_Acid_Mechanism Formylation with Formic Acid cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopropylamine Cyclopropylamine (R-NH2) Intermediate Protonated Formic Acid and Amine Adduct Cyclopropylamine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (HCOOH) FormicAcid->Intermediate Product This compound Intermediate->Product Dehydration Water Water (H2O) Intermediate->Water

Caption: Mechanism of Formylation with Formic Acid.

Ethyl_Formate_Workflow Workflow for Ethyl Formate Formylation Start Mix Cyclopropylamine and Ethyl Formate Heat Heat to 60°C Start->Heat Stir Stir for 10-12 hours Heat->Stir Monitor Monitor by TLC Stir->Monitor Distill Distill to remove excess reagent and ethanol Monitor->Distill Reaction Complete End This compound Distill->End

Caption: Experimental Workflow for Ethyl Formate Method.

DMFDMA_Mechanism Formylation with DMF-DMA cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Cyclopropylamine Cyclopropylamine (R-NH2) Adduct Tetrahedral Intermediate Cyclopropylamine->Adduct Nucleophilic Attack DMFDMA DMF-DMA DMFDMA->Adduct Product This compound Adduct->Product Elimination Methanol Methanol Adduct->Methanol Dimethylamine Dimethylamine Adduct->Dimethylamine

Caption: Mechanism of Formylation with DMF-DMA.

Conclusion

The synthesis of this compound can be achieved through various effective formylation methods. The choice of the optimal method depends on the specific requirements of the synthesis, including desired yield, reaction time, and tolerance for different reaction conditions. The in-situ generation of acetic formic anhydride provides the highest reported yield in a short reaction time. Formylation with formic acid offers a simple and environmentally friendly alternative, while the use of ethyl formate provides a milder option, albeit with a longer reaction time. For rapid synthesis, DMF-DMA stands out as a highly efficient reagent. The provided data and protocols offer a solid foundation for researchers to select and optimize the most suitable formylation strategy for their specific needs in the synthesis of this compound and related structures.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Cyclopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Cyclopropylformamide (CAS: 58644-54-5). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on established best practices for handling flammable and potentially toxic organic amides. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound. The following table summarizes the recommended Personal Protective Equipment (PPE).

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2][3]Protects against splashes of the liquid, which may cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Skin Protection Flame-retardant lab coat worn over full-length clothing.[4]Provides a barrier against accidental skin contact and protects from fire hazards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][2]Prevents skin absorption of the potentially toxic substance. Regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection Use in a certified chemical fume hood.[4][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of potentially harmful vapors.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of fire, exposure, and chemical degradation.

Handling:

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5]

  • Keep the compound away from ignition sources such as open flames, hot surfaces, and sparks.[4][6][7]

  • Use non-sparking tools and equipment when handling the substance.

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the area where this compound is handled.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Flammable liquid storage cabinets are recommended.[4][7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Procedure
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[9][10][11] Collect the absorbed material and contaminated items into a sealed container for hazardous waste disposal.[10][11] For large spills, evacuate the area and contact your institution's emergency response team. Ensure the area is well-ventilated before re-entry.[11][12][13]
Fire Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam fire extinguisher.[14] Do not use a water jet, as it may spread the fire. If the fire is large or cannot be controlled, evacuate the area and call the fire department.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Collection:

  • Collect all waste this compound and contaminated materials (e.g., absorbent pads, gloves, empty containers) in a dedicated, properly labeled, and sealed container.[15][16][17]

  • The container should be clearly marked as "Hazardous Waste - Flammable Liquid".[15][16]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[15]

Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15][16]

  • Never pour this compound down the drain or dispose of it in regular trash.[16][17]

Experimental Workflow and Logical Relationships

To ensure safety and procedural clarity, the following diagrams illustrate the key workflows and logical relationships for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Work Area (Fume Hood) GatherPPE->PrepareWorkArea HandlingChemical Handle this compound PrepareWorkArea->HandlingChemical CleanWorkArea Clean Work Area HandlingChemical->CleanWorkArea StoreChemical Store or Dispose of Chemical CleanWorkArea->StoreChemical

Caption: Standard workflow for handling this compound.

DisposalDecisionTree Start Waste Generated IsContaminated Is it contaminated with This compound? Start->IsContaminated HazardousWaste Collect in Labeled Hazardous Waste Container IsContaminated->HazardousWaste Yes RegularTrash Dispose as Non-Hazardous Waste IsContaminated->RegularTrash No ContactEHS Contact EHS for Pickup HazardousWaste->ContactEHS

Caption: Decision tree for waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropylformamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.